Sphinx31
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-4-yl-N-[2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-5-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N5O2/c28-27(29,30)20-4-5-23(35-15-13-34(14-16-35)18-21-3-1-2-10-32-21)22(17-20)33-26(36)25-7-6-24(37-25)19-8-11-31-12-9-19/h1-12,17H,13-16,18H2,(H,33,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURLRACCOCGFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Sphinx31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphinx31 is a potent and highly selective, ATP-competitive inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1). Its mechanism of action centers on the modulation of alternative mRNA splicing, primarily of Vascular Endothelial Growth Factor A (VEGF-A), leading to a shift from pro-angiogenic to anti-angiogenic isoforms. This targeted activity makes this compound a promising therapeutic candidate for neovascular eye diseases and certain cancers. This document provides a detailed overview of the molecular interactions, signaling pathways, and cellular and in vivo effects of this compound, supported by quantitative data and experimental methodologies.
Introduction
Serine/Arginine-Rich Protein Kinase 1 (SRPK1) is a key regulator of mRNA splicing, a critical process in gene expression. Dysregulation of SRPK1 activity has been implicated in various pathologies, including cancer and neovascular diseases, primarily through its control of splicing factors such as Serine/Arginine-Rich Splicing Factor 1 (SRSF1). This compound has emerged as a valuable tool compound and potential therapeutic agent for its potent and selective inhibition of SRPK1.
Molecular Mechanism of Action
This compound functions as a Type 1 kinase inhibitor, directly competing with ATP for binding to the active site of SRPK1.[1] This binding prevents the autophosphorylation of SRPK1 and its subsequent phosphorylation of downstream targets, most notably SRSF1.
The inhibition of SRSF1 phosphorylation is a critical step in the mechanism of this compound. Unphosphorylated or hypophosphorylated SRSF1 is sequestered in the cytoplasm, preventing its translocation to the nucleus where it would normally engage with pre-mRNA to direct splicing.[2][3]
The primary downstream consequence of this action is the altered splicing of VEGF-A pre-mRNA. By inhibiting SRSF1-mediated splicing, this compound promotes the inclusion of an alternative distal 5' splice site in exon 8 of the VEGF-A gene. This leads to a shift in the balance of VEGF-A isoforms, decreasing the production of the pro-angiogenic VEGF-A165a isoform and increasing the production of the anti-angiogenic VEGF-A165b isoform.[4][5][6]
Signaling Pathway Diagram
Quantitative Data
The efficacy and selectivity of this compound have been characterized through various in vitro and cellular assays.
| Parameter | Value | Target/System | Reference |
| IC50 | 5.9 nM | SRPK1 (cell-free assay) | [1][4] |
| ~295 nM | SRPK2 (50-fold selectivity) | [1] | |
| ~590 nM | CLK1 (100-fold selectivity) | [1] | |
| EC50 | ~360 nM | SRSF1 phosphorylation in PC3 cells | [7] |
| 10-50 µM | Cytotoxicity | [7] | |
| T1/2 | 95.79 min | Mouse liver microsomes | [1][7] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SRPK1.
Methodology:
-
Recombinant SRPK1 enzyme is incubated with a substrate, such as a synthetic peptide derived from SRSF1 or the full-length SRSF1 protein.
-
The reaction is initiated by the addition of ATP (radiolabeled [γ-32P]ATP or cold ATP for detection by other means).
-
This compound is added at varying concentrations to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the incorporation of phosphate into the substrate is quantified. For radiolabeled ATP, this can be done by separating the substrate by SDS-PAGE and detecting the radioactivity using autoradiography or a phosphorimager.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.
Cellular SRSF1 Phosphorylation Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of SRSF1 phosphorylation in a cellular context.
Methodology:
-
PC3 prostate cancer cells, which exhibit high levels of SRPK1-mediated SRSF1 phosphorylation, are cultured to a suitable confluency.[7]
-
The cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[4]
-
Following treatment, the cells are lysed, and protein extracts are prepared.
-
The phosphorylation status of SRSF1 is assessed by Western blotting using antibodies specific for phosphorylated SR proteins (e.g., anti-phospho-SR antibody) and total SRSF1.
-
The band intensities are quantified, and the ratio of phosphorylated SRSF1 to total SRSF1 is calculated for each concentration of this compound.
-
The EC50 value is determined by plotting the percentage of inhibition of SRSF1 phosphorylation against the log concentration of this compound and fitting the data to a dose-response curve.
Experimental Workflow Diagram
In Vivo Efficacy
This compound has demonstrated efficacy in preclinical in vivo models, particularly in the context of neovascular eye disease.
-
Choroidal Neovascularization (CNV) Mouse Model: Topical administration of this compound as eye drops resulted in a dose-dependent inhibition of choroidal neovascularization.[1][7] This effect was accompanied by a reduction in blood vessel growth and macrophage infiltration.[1][7]
-
Leukemia Xenograft Model: In immunocompromised mice transplanted with MLL-rearranged acute myeloid leukemia (AML) cells, intraperitoneal (i.p.) treatment with this compound prolonged survival.[1]
-
Peripheral Vascular Disease Model: In a mouse model of peripheral artery disease, this compound reversed impaired collateral revascularization.[8]
Pharmacokinetics and Safety
-
Metabolic Stability: this compound exhibits medium clearance in mouse liver microsomes, with a half-life of 95.79 minutes.[1][7] It is rapidly broken down in mouse plasma.[7]
-
Ocular Penetration: Following topical administration to the eye, this compound has been shown to penetrate into ocular tissues.[1][7]
-
Toxicity: Cell-based cytotoxicity assays have shown that this compound has an EC50 greater than 100 µM.[7] Ames tests indicated no genotoxicity for this compound or its breakdown products.[7] Furthermore, it did not inhibit the hERG potassium channel.[7]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of SRPK1. Its mechanism of action, involving the modulation of VEGF-A alternative splicing through the inhibition of SRSF1 phosphorylation, is supported by robust in vitro, cellular, and in vivo data. The anti-angiogenic effects of this compound make it a compelling candidate for further investigation and development as a therapeutic for neovascular eye diseases and potentially other conditions driven by aberrant splicing and angiogenesis.
Logical Relationship Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
Sphinx31: A Technical Guide to a Potent and Selective SRPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serine/Arginine-Rich Protein Kinase 1 (SRPK1) is a critical regulator of mRNA splicing, primarily through its phosphorylation of Serine/Arginine-Rich Splicing Factors (SRSFs). Its dysregulation is implicated in numerous pathologies, including cancer and neovascular eye diseases, making it a compelling therapeutic target. Sphinx31 has emerged as a highly potent and selective, ATP-competitive inhibitor of SRPK1. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, mechanism of action, relevant signaling pathways, and detailed protocols for key experimental assays.
Introduction to SRPK1 and this compound
Serine/Arginine-Rich Protein Kinase 1 (SRPK1) is a key enzyme that phosphorylates SR proteins, a family of essential splicing factors.[1][2] This phosphorylation is a crucial step that governs the subcellular localization and activity of SR proteins, thereby controlling both constitutive and alternative mRNA splicing.[3] One of the most well-characterized downstream effects of SRPK1 activity is its regulation of Vascular Endothelial Growth Factor A (VEGF-A) splicing. By phosphorylating SRSF1, SRPK1 promotes the production of the pro-angiogenic VEGF-Axxxa isoforms.[4] Overexpression and hyperactivity of SRPK1 have been linked to the progression of various cancers and wet age-related macular degeneration, establishing it as a significant target for therapeutic intervention.[1][5]
This compound is a small molecule inhibitor designed for high potency and selectivity against SRPK1.[5][6] It functions as an ATP-competitive, Type I kinase inhibitor, effectively blocking the kinase activity of SRPK1 and preventing the subsequent phosphorylation of its substrates.[7][8] This inhibition leads to a shift in VEGF-A splicing from pro-angiogenic to anti-angiogenic isoforms, demonstrating potential therapeutic utility in diseases driven by pathological angiogenesis.[9]
Quantitative Data: Inhibitory Profile of this compound
The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The data is summarized below for clear comparison.
Table 1: Biochemical Potency and Selectivity
| Target | Assay Type | Metric | Value | Selectivity vs. SRPK1 | Reference |
| SRPK1 | Radioactive Kinase Assay | IC₅₀ | 5.9 nM | - | [5][6][7][10] |
| SRPK2 | Differential Scanning Fluorimetry | Fold-Selectivity | ~50-fold | 50x | [7] |
| CLK1 | Differential Scanning Fluorimetry | Fold-Selectivity | ~100-fold | 100x | [7] |
Table 2: Cellular Activity
| Target Pathway | Cell Line | Metric | Value | Reference |
| SRSF1 Phosphorylation | PC3 (Prostate Cancer) | EC₅₀ | ~360 nM | [11] |
| VEGF-A Splicing Modulation | RPE (Retinal Pigment Epithelial) | Effective Concentration | 0.3 - 10 µM | [5] |
| Cell Viability / Growth | USC (Uterine Serous Carcinoma) | Growth Inhibition | ~50% at 10 µM | |
| Apoptosis Induction | ENKTL (Lymphoma) | Apoptosis Induction | Effective at tested concentrations | [3] |
Signaling Pathways and Mechanism of Action
This compound directly targets SRPK1, which is a nexus for several important cellular signaling pathways. Its primary, well-elucidated role is in the control of mRNA splicing.
Primary SRPK1 Splicing Pathway
SRPK1 in the cytoplasm phosphorylates the RS-domain of SRSF1. This event acts as a signal for SRSF1 to translocate into the nucleus, where it engages with the splicing machinery. Specifically, it binds to exonic splicing enhancers on pre-mRNAs, such as VEGF-A, to promote the selection of proximal splice sites, leading to pro-angiogenic isoforms. This compound, by blocking the initial phosphorylation step, prevents SRSF1's nuclear translocation and activity, causing a shift towards anti-angiogenic isoforms.
Caption: SRPK1-mediated VEGF-A alternative splicing pathway and point of this compound inhibition.
Crosstalk with Other Oncogenic Pathways
SRPK1 activity is also integrated with other major signaling networks. It can be activated downstream of the PI3K/Akt pathway and has been shown to activate the Wnt/β-catenin and NF-κB pathways, promoting cell survival, proliferation, and stem-cell-like phenotypes in various cancers.[2]
Caption: Integration of SRPK1 with Akt, Wnt/β-catenin, and NF-κB signaling pathways.
Detailed Experimental Protocols
The following are representative, detailed protocols for key assays used to characterize this compound.
Protocol 1: In Vitro SRPK1 Kinase Assay (ADP-Glo™ Format)
This protocol describes a non-radioactive, luminescence-based assay to measure the kinase activity of SRPK1 and its inhibition by this compound. The assay quantifies the amount of ADP produced in the kinase reaction.
Workflow Diagram:
Caption: Workflow for the in vitro SRPK1 ADP-Glo™ kinase assay.
Materials:
-
Recombinant human SRPK1 (e.g., from Promega, Sigma-Aldrich)
-
SRPK1 substrate: Myelin Basic Protein (MBP) or a synthetic peptide derived from SRSF1.
-
This compound, dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. Then, create an intermediate dilution of each concentration in Kinase Reaction Buffer. The final DMSO concentration in the reaction should be ≤1%.
-
Thaw recombinant SRPK1, substrate, and ATP on ice. Dilute them to their final desired concentrations in Kinase Reaction Buffer.
-
-
Kinase Reaction Setup (5 µL total volume for 384-well plate):
-
Add 1.25 µL of this compound dilution or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 1.25 µL of substrate solution.
-
Add 2.5 µL of SRPK1 enzyme solution to initiate the reaction. For "no enzyme" controls, add 2.5 µL of Kinase Reaction Buffer instead.
-
-
Reaction Incubation:
-
Mix the plate gently on a plate shaker.
-
Incubate at room temperature for 60 minutes.
-
-
Stopping the Reaction and ATP Depletion:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Mix the plate and incubate for 40 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate percent inhibition relative to vehicle controls and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
-
Protocol 2: Western Blot for Phospho-SRSF1 in PC3 Cells
This protocol details the detection of SRSF1 phosphorylation in response to this compound treatment in PC3 prostate cancer cells.
Materials:
-
PC3 cells
-
Cell culture medium (e.g., F-12K Medium) with 10% FBS
-
This compound
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary Antibodies: Rabbit anti-phospho-SRSF1 (Ser/Arg), Mouse anti-SRSF1, Mouse anti-β-actin
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL Chemiluminescence Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate PC3 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 100 nM, 300 nM, 1 µM, 3 µM) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-SRSF1 at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total SRSF1 and loading controls, the membrane can be stripped and re-probed with anti-SRSF1 and anti-β-actin antibodies.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-SRSF1 signal to the total SRSF1 signal.
-
Protocol 3: Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
This in vivo model is used to assess the anti-angiogenic effects of this compound in a setting relevant to wet age-related macular degeneration.[5][7][9]
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Topical mydriatic (e.g., Tropicamide)
-
Argon laser photocoagulator with a slit lamp delivery system
-
This compound formulated for topical eye drops
-
Fluorescein angiography equipment or isolectin B4 for staining flat mounts
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection.
-
Dilate the pupils of both eyes by applying a drop of mydriatic solution.
-
-
Laser Photocoagulation:
-
Place the mouse on the stereotaxic stage for the laser system.
-
Using a coverslip with coupling gel as a contact lens, visualize the fundus.
-
Induce four laser burns in each eye around the optic nerve (532 nm wavelength, 50 µm spot size, 0.1-second duration, 120 mW power). The appearance of a small vaporization bubble indicates the successful rupture of Bruch's membrane.
-
-
Treatment Administration:
-
Post-laser, begin topical administration of this compound eye drops (e.g., 2 µg/mL twice daily) or vehicle control to the designated groups.
-
-
Evaluation of CNV (7-14 days post-laser):
-
Anesthetize the mice and perfuse them with PBS followed by 4% paraformaldehyde.
-
Enucleate the eyes and fix them.
-
Dissect the anterior segment and retina to create a retinal pigment epithelium (RPE)-choroid-sclera flat mount.
-
Stain the flat mounts with a fluorescent endothelial cell marker (e.g., isolectin B4).
-
-
Imaging and Quantification:
-
Image the stained flat mounts using a fluorescence or confocal microscope.
-
Measure the area of the neovascular lesions for each laser spot using image analysis software.
-
Compare the average CNV area between the this compound-treated and vehicle-treated groups to determine the inhibitory effect.
-
Conclusion
This compound is a robust and valuable tool for the study of SRPK1-mediated biological processes. With a nanomolar IC₅₀ and high selectivity, it allows for precise interrogation of the SRPK1 signaling axis. Its demonstrated ability to inhibit SRSF1 phosphorylation and modulate VEGF-A splicing in cellular and in vivo models underscores its potential as a lead compound for developing novel therapeutics for cancer and neovascular eye diseases. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to utilize this compound in their studies.
References
- 1. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The many faces of SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRPK1 SRSF protein kinase 1 SFRSK1 | Sigma-Aldrich [sigmaaldrich.com]
- 4. promega.com [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SRPK1 Kinase Enzyme System [promega.com]
- 9. Splicing Kinase SRPK1 Conforms to the Landscape of Its SR Protein Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Mechanism of SR Protein Kinase 1 Inhibition by the Herpes Virus Protein ICP27 - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and chemical structure of Sphinx31
An In-Depth Technical Guide to Sphinx31: Discovery, Structure, and Mechanism of Action
Abstract
This compound is a potent, selective, and cell-active inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1).[1][2] Developed through a rational drug design campaign, it represents a significant advancement in the chemical toolkit for studying and potentially treating diseases driven by aberrant pre-mRNA splicing, particularly neovascular eye diseases.[2][3] Its mechanism involves the competitive inhibition of ATP binding to SRPK1, which subsequently prevents the phosphorylation of the splicing factor SRSF1.[2][4] This action modulates the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A), shifting the balance from pro-angiogenic to anti-angiogenic isoforms.[1][2] This whitepaper provides a comprehensive overview of the discovery, chemical properties, biological activity, and key experimental protocols related to this compound, intended for researchers and drug development professionals.
Introduction to SRPK1 as a Therapeutic Target
Serine/Arginine-Rich Protein Kinases (SRPKs) are a family of enzymes crucial for the regulation of pre-mRNA splicing. They phosphorylate Serine/Arginine-rich (SR) domains of splicing factors, most notably SRSF1 (Serine/Arginine-Rich Splicing Factor 1).[1][2] This phosphorylation is a key step that governs the localization and activity of splicing factors, thereby controlling the assembly of the spliceosome and the outcome of alternative splicing events.
In pathological conditions such as cancer and neovascular eye diseases, the activity of SRPK1 is often dysregulated.[5][6] This leads to aberrant splicing of critical genes like VEGF-A. The overexpression of the pro-angiogenic VEGF-A165a isoform at the expense of the anti-angiogenic VEGF-A165b isoform is a major driver of abnormal blood vessel growth (angiogenesis).[3][7] Therefore, inhibiting SRPK1 presents a compelling therapeutic strategy to restore the natural balance of VEGF-A isoforms and curb pathological angiogenesis.[2] this compound was developed to meet the need for a potent and selective SRPK1 inhibitor with favorable properties for therapeutic development.[2]
Discovery and Rational Design
The development of this compound was the result of a rational, structure-guided drug design effort. The starting point was a moderately potent but highly selective SRPK1 inhibitor scaffold known as SPHINX (IC50 of 880 nM).[2]
The key steps in its discovery were:
-
Structural Analysis : Researchers first solved the high-resolution crystal structure of SRPK1 in complex with an initial inhibitor to understand the molecular interactions driving its selectivity.[2] This revealed a unique binding pocket created by a helical insert specific to the SRPK family.[2]
-
Hypothesis-Driven Synthesis : Based on the structural data, it was hypothesized that modifying the SPHINX scaffold to introduce hydrogen-bond acceptors could improve potency by interacting with key residues in the kinase's active site.[2]
-
Library Synthesis and Screening : A small library of new compounds was synthesized, varying substituents on the furan ring and piperazine group of the SPHINX scaffold.[2]
-
Identification of this compound : From this library, this compound emerged as the most potent compound, exhibiting an IC50 of 5.9 nM, a significant improvement over the parent scaffold.[2] Further characterization confirmed its high selectivity and favorable pharmacokinetic properties, establishing it as an optimal chemical probe and therapeutic lead.[2][4]
Chemical Structure and Properties
This compound is a complex small molecule with specific structural features that contribute to its high-affinity binding to SRPK1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-(4-pyridinyl)-N-[2-[4-(2-pyridinylmethyl)-1-piperazinyl]-5-(trifluoromethyl)phenyl]-2-furancarboxamide | [8] |
| CAS Number | 1818389-84-2 | [8] |
| Chemical Formula | C27H24F3N5O2 | [1][8] |
| Molecular Weight | 507.52 g/mol | [8] |
| Exact Mass | 507.1882 g/mol | [8] |
Mechanism of Action
This compound functions as a Type 1, ATP-competitive inhibitor of SRPK1.[4] Its mechanism of action can be detailed in a multi-step signaling cascade.
-
Direct SRPK1 Inhibition : this compound directly binds to the ATP-binding pocket of SRPK1. The trifluoromethyl group interacts with a deep hydrophobic cavity, while other parts of the molecule form key interactions that trigger a conformational change in the kinase's hinge region, leading to potent and selective inhibition.[2]
-
Inhibition of SRSF1 Phosphorylation : With SRPK1 inhibited, the phosphorylation of its primary substrate, the splicing factor SRSF1, is prevented.[2][3]
-
Modulation of VEGF-A Splicing : Unphosphorylated SRSF1 is unable to promote the selection of the proximal 5' splice site in exon 8 of the VEGF-A pre-mRNA. This leads to the inclusion of exon 8b, resulting in the production of the anti-angiogenic VEGF-A165b isoform.[2][7]
-
Anti-Angiogenic Effect : The resulting shift in the VEGF-A isoform ratio from pro-angiogenic (VEGF-A165a) to anti-angiogenic (VEGF-A165b) leads to the inhibition of new blood vessel formation.[1][2]
Caption: this compound signaling pathway inhibiting SRPK1 and altering VEGF-A splicing.
Quantitative Biological Data
The biological activity of this compound has been extensively quantified through various in vitro and cellular assays.
Table 2: In Vitro Potency, Selectivity, and Binding Affinity
| Parameter | Value | Target/System | Reference |
| IC50 | 5.9 nM | SRPK1 | [2][3][4] |
| Selectivity vs. SRPK2 | ~50-fold | SRPK2 | [4] |
| Selectivity vs. CLK1 | ~100-fold | CLK1 | [4] |
| Binding Constant (Kd) | 72 ± 5 nM | SRPK1 | [2] |
| Binding Enthalpy (ΔH) | -5.98 ± 0.2 kcal/mol | SRPK1 | [2] |
| Binding Entropy (TΔS) | 3.9 kcal/mol | SRPK1 | [2] |
Table 3: Cellular Activity and Metabolic Stability
| Parameter | Value | Cell Line/System | Reference |
| EC50 (SRSF1 Phosphorylation) | ~360 nM | PC3 Prostate Cancer Cells | [2] |
| Cytotoxicity (EC50) | > 100 µM | Various | [2] |
| Metabolic Half-Life (T1/2) | 95.79 min | Mouse Liver Microsomes | [2][4] |
| Genotoxicity (Ames Test) | Non-genotoxic | N/A | [2] |
Table 4: In Vivo Efficacy
| Model | Treatment | Outcome | Reference |
| Mouse Choroidal Neovascularization | 2 µg/mL (3.8 µM) topical eye drops | Significant inhibition of blood vessel growth and macrophage infiltration | [2] |
| Diabetic Rat Model | Topical eye drops | Protected the retinal barrier from hyperglycemia-associated loss of integrity | [8] |
Key Experimental Protocols
The following protocols are summarized based on methodologies reported in the primary literature.[2]
In Vitro SRPK1 Kinase Assay (Radioactive)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of SRPK1.
-
Reaction Mixture Preparation : Prepare a reaction buffer containing 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, and 50 µM ATP.
-
Enzyme and Substrate : Add recombinant SRPK1 enzyme and a suitable substrate (e.g., purified GST-SRSF1).
-
Inhibitor Addition : Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration of <1%) to the reaction wells. Include a no-inhibitor control.
-
Initiation : Start the reaction by adding [γ-32P]ATP. Incubate at 30°C for a specified time (e.g., 20 minutes).
-
Termination : Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection : Separate the reaction products by SDS-PAGE. Expose the gel to a phosphor screen.
-
Quantification : Measure the radioactivity incorporated into the SRSF1 substrate band using a phosphor imager. Calculate the percent inhibition relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular SRSF1 Phosphorylation Assay
This protocol determines the efficacy of this compound in a cellular context.
Caption: Workflow for the cellular SRSF1 phosphorylation assay.
-
Cell Culture and Treatment : Plate PC3 cells and grow to ~80% confluency. Treat cells with a range of this compound concentrations for a set duration (e.g., 24 hours). If applicable, stimulate with an agent like TNFα to induce SRSF1 phosphorylation.[2]
-
Cell Lysis : Wash cells with cold PBS and lyse using a suitable buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation : Incubate the cleared cell lysates with an anti-SRSF1 antibody overnight at 4°C. Capture the antibody-protein complexes using Protein A/G magnetic beads.
-
Western Blotting : Wash the beads extensively, then elute the bound proteins. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection : Probe the membrane with a primary antibody that recognizes the phosphorylated SR motif (e.g., anti-phospho-SR mAb). Subsequently, strip and re-probe the membrane with an antibody against total SRSF1 to control for loading.
-
Analysis : Detect signals using an appropriate secondary antibody and chemiluminescence. Quantify the band intensities and calculate the ratio of phosphorylated SRSF1 to total SRSF1. Determine the EC50 from the dose-response curve.[2]
Conclusion
This compound is a landmark inhibitor that has provided invaluable insights into the function of SRPK1 and the regulation of alternative splicing. Its high potency, selectivity, and demonstrated in vivo efficacy make it a powerful tool for basic research and a promising lead compound for the development of novel therapeutics.[2] Specifically, its ability to modulate VEGF-A splicing topically offers a potential new treatment paradigm for neovascular eye diseases, circumventing the need for invasive intraocular injections.[2][8] Further investigation into this compound and its derivatives will continue to advance our understanding of splicing in disease and pave the way for new therapeutic strategies.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. article.imrpress.com [article.imrpress.com]
- 6. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRPK | BioChemPartner [biochempartner.com]
- 8. medkoo.com [medkoo.com]
The Impact of Sphinx31 on SRSF1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Serine/Arginine-rich Splicing Factor 1 (SRSF1) is a critical regulator of mRNA splicing, and its function is intricately controlled by its phosphorylation state. The Serine/Arginine-rich Protein Kinase 1 (SRPK1) is the primary kinase responsible for phosphorylating SRSF1, thereby governing its subcellular localization and activity. Dysregulation of this phosphorylation process is implicated in various pathologies, including cancer and neovascular eye diseases. Sphinx31, a potent and selective inhibitor of SRPK1, has emerged as a valuable chemical tool to probe the consequences of inhibiting SRSF1 phosphorylation and as a potential therapeutic agent. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on SRSF1 phosphorylation, detailed experimental protocols for assessing its impact, and visualizations of the key pathways and workflows.
Introduction to SRSF1 and its Regulation by Phosphorylation
Serine/Arginine-rich Splicing Factor 1 (SRSF1), formerly known as ASF/SF2, is a prototypical member of the SR protein family.[1] These proteins play a crucial role in both constitutive and alternative splicing of pre-mRNA by binding to specific RNA sequences, such as exonic splicing enhancers (ESEs), and recruiting the spliceosome machinery.[2] The function of SRSF1 is not limited to splicing; it is also involved in other aspects of RNA metabolism, including mRNA export, stability, and translation.[1][3]
The activity and subcellular localization of SRSF1 are tightly regulated by post-translational modifications, most notably the extensive phosphorylation of serine residues within its C-terminal Arginine/Serine-rich (RS) domain.[1][2] This phosphorylation is primarily carried out by the Serine/Arginine-rich Protein Kinase 1 (SRPK1) in the cytoplasm.[1] Phosphorylation of SRSF1 by SRPK1 is a critical step for its translocation into the nucleus, where it performs its splicing functions.[2] Overexpression and hyperphosphorylation of SRSF1 have been linked to various cancers, promoting oncogenic transformation and cell proliferation.[2][3]
This compound: A Potent and Selective SRPK1 Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for SRPK1.[4][5] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of SRPK1 and preventing the phosphorylation of its substrates, including SRSF1.[6] This targeted inhibition allows for the precise investigation of the downstream cellular effects of blocking the SRPK1-SRSF1 signaling axis.
Mechanism of Action: this compound's Impact on the SRPK1-SRSF1 Pathway
The primary mechanism of action of this compound is the direct inhibition of SRPK1's kinase activity. This leads to a cascade of downstream effects centered on the phosphorylation state of SRSF1:
-
Inhibition of SRSF1 Phosphorylation: By blocking SRPK1, this compound prevents the phosphorylation of SRSF1 in the cytoplasm.[4][5]
-
Altered Subcellular Localization: Since phosphorylation is a prerequisite for nuclear import, hypo-phosphorylated SRSF1 is retained in the cytoplasm and its nuclear localization is diminished.[2][7][8]
-
Modulation of Alternative Splicing: The change in the nuclear concentration and activity of SRSF1 leads to altered alternative splicing patterns of target pre-mRNAs. A key example is the Vascular Endothelial Growth Factor A (VEGF-A). Inhibition of SRSF1 phosphorylation by this compound shifts the splicing of VEGF-A pre-mRNA from the pro-angiogenic isoform (VEGF-A165a) to the anti-angiogenic isoform (VEGF-A165b).[5][8][9]
This modulation of VEGF-A splicing underlies the anti-angiogenic properties of this compound, making it a promising candidate for therapeutic development in diseases characterized by excessive blood vessel growth, such as neovascular age-related macular degeneration and certain cancers.[4][5][9]
Caption: this compound inhibits SRPK1, reducing SRSF1 phosphorylation and nuclear translocation.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 | Selectivity | Reference(s) |
|---|
| this compound | SRPK1 | 5.9 nM | >50-fold vs SRPK2, >100-fold vs CLK1 |[4][5][6][10] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| PC-3 (Prostate Cancer) | SRSF1 Phosphorylation | EC50 | ~367 nM | [5] |
| HuCCA-1 (Cholangiocarcinoma) | SRSF1 Phosphorylation | Effective Conc. | 0.3 µM | [4][8] |
| HuCCA-1 (Cholangiocarcinoma) | VEGF-A165a mRNA | Effective Conc. | 0.3-10 µM | [4][8] |
| HUVECs | Tube Formation | Effective Conc. | 0.3-10 µM | [4] |
| RPE (Retinal Pigment Epithelial) | SRSF1 Nuclear Localization | Effective Conc. | 3 µM |[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the impact of this compound on SRSF1 phosphorylation.
Protocol 1: Western Blot Analysis of SRSF1 Phosphorylation
This protocol is used to quantify the level of phosphorylated SRSF1 in cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC-3, HuCCA-1) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation (IP) of SRSF1 (Optional but recommended):
-
Incubate a portion of the cell lysate (e.g., 500 µg of protein) with an anti-SRSF1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
SDS-PAGE and Western Blotting:
-
Resuspend the immunoprecipitated proteins or load equal amounts of total cell lysate in Laemmli sample buffer, boil, and separate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody that recognizes the phosphorylated RS domain of SR proteins (e.g., anti-phosphoSR, clone 104) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
To normalize, the membrane can be stripped and re-probed for total SRSF1.
-
Quantify band intensities using densitometry software (e.g., ImageJ). The ratio of phosphorylated SRSF1 to total SRSF1 is calculated to determine the effect of this compound.[5]
-
Caption: Workflow for Western Blot analysis of SRSF1 phosphorylation.
Protocol 2: Immunofluorescence for SRSF1 Subcellular Localization
This method visualizes the location of SRSF1 within the cell, determining the effect of this compound on its nuclear import.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat with this compound or vehicle as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 30 minutes.
-
Incubate with a primary antibody against SRSF1 for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of the SRSF1 signal and the DAPI signal.
-
Analyze the images to determine the ratio of nuclear to cytoplasmic SRSF1 fluorescence intensity. A decrease in this ratio in this compound-treated cells indicates inhibition of nuclear translocation.[11][12]
-
Protocol 3: RT-qPCR for Alternative Splicing Analysis of VEGF-A
This protocol quantifies the relative expression of different VEGF-A splice isoforms.
-
Cell Culture and Treatment:
-
Treat cells with this compound or vehicle as described in Protocol 1.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and isoform-specific primers for VEGF-A165a and VEGF-A165b. Also, include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of each VEGF-A isoform using the ΔΔCt method, normalized to the housekeeping gene.
-
An increase in the ratio of VEGF-A165b to VEGF-A165a mRNA indicates a shift in splicing induced by this compound.[8]
-
Caption: Logical flow of this compound's effect on VEGF-A alternative splicing.
Conclusion and Future Directions
This compound is a powerful chemical probe that has significantly advanced our understanding of the role of SRPK1-mediated SRSF1 phosphorylation in cellular processes. By selectively inhibiting SRPK1, this compound effectively reduces SRSF1 phosphorylation, leading to its cytoplasmic retention and a subsequent shift in the alternative splicing of key genes like VEGF-A. This mechanism holds considerable therapeutic promise for a range of diseases driven by aberrant splicing and angiogenesis.
The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers. Future work in this area may focus on optimizing the pharmacokinetic properties of this compound for clinical applications, identifying additional downstream targets affected by the inhibition of SRSF1 phosphorylation, and exploring its efficacy in combination with other therapeutic agents for cancer and ocular diseases.
References
- 1. Emerging functions of SRSF1, splicing factor and oncoprotein, in RNA metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posttranscriptional Regulation of Splicing Factor SRSF1 and Its Role in Cancer Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRSF1-Regulated Alternative Splicing in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. article.imrpress.com [article.imrpress.com]
- 8. Inhibition of serine/arginine-rich protein kinase-1 (SRPK1) prevents cholangiocarcinoma cells induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Investigating the therapeutic potential of Sphinx31 in oncology
An In-Depth Technical Guide to the Therapeutic Potential of Sphinx31 in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and highly selective small molecule inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1), a key regulator of mRNA splicing.[1][2] Dysregulation of SRPK1 is implicated in the progression of numerous cancers, making it a compelling therapeutic target.[1][3][4] this compound exerts its anti-neoplastic effects primarily by modulating the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A), leading to the production of anti-angiogenic isoforms.[2][5] Furthermore, preclinical studies have demonstrated its ability to induce apoptosis, trigger cell cycle arrest, and overcome chemoresistance in a variety of cancer models.[6][7][8] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound, positioning it as a promising candidate for further oncological drug development.
Core Mechanism of Action: SRPK1 Inhibition and Splicing Modulation
This compound functions as an ATP-competitive (Type 1) kinase inhibitor with high potency and selectivity for SRPK1.[7][9] SRPK1 is a critical enzyme that phosphorylates serine/arginine-rich (SR) domains on splicing factors, most notably the Serine/Arginine-Rich Splicing Factor 1 (SRSF1).[1][2] This phosphorylation is essential for the nuclear import and function of SRSF1.[10]
In many tumors, overexpressed SRPK1 hyperphosphorylates SRSF1, promoting its nuclear accumulation.[5][11] Nuclear SRSF1 then binds to VEGF-A pre-mRNA, favoring the selection of a proximal splice site in exon 8. This results in the dominant expression of the pro-angiogenic VEGF-A165a isoform, which fuels tumor growth and metastasis.[5][11]
This compound disrupts this cascade. By inhibiting SRPK1, it prevents SRSF1 phosphorylation, leading to the cytoplasmic accumulation of SRSF1 and a shift in VEGF-A splicing towards a distal splice site.[4][8] This produces the anti-angiogenic VEGF-A165b isoform, effectively reducing tumor-associated angiogenesis.[2]
Caption: Mechanism of this compound in modulating VEGF-A alternative splicing.
Preclinical Data and Therapeutic Applications
This compound has demonstrated significant therapeutic potential across a range of cancer types in preclinical settings. Its effects extend beyond anti-angiogenesis to include direct cytotoxicity, cell cycle modulation, and chemosensitization.
In Vitro Efficacy
This compound has been evaluated in numerous cancer cell lines, showing potent activity as a single agent and in combination with other therapies.
| Parameter | Value / Effect | Cancer Type / Cell Line | Reference |
| SRPK1 Inhibition (IC50) | 5.9 - 6.0 nM | Kinase Assay | [1][2][7] |
| Selectivity | ~50-fold over SRPK2; ~100-fold over CLK1 | Kinase Assay | [7][9] |
| SRSF1 Phosphorylation Inhibition (EC50) | ~360 nM | Prostate Cancer (PC3) | [9] |
| Apoptosis Induction | Increased cleaved PARP and caspase-3 | Endometrial Cancer (SPEC-2), Cholangiocarcinoma (TFK-1) | [8] |
| Cell Cycle Arrest | Induces cell cycle arrest at 3 µM | Leukemia (THP1) | [7] |
| Chemosensitization | Sensitizes cells to cisplatin and docetaxel | Breast (MDA-MB-231), Colon (HCT-116), Prostate (PC-3) | [6] |
| ATR Signaling Inhibition | Inhibits the ATR pathway to counter platinum salt resistance | Non-Small Cell Lung Cancer (NSCLC) | [12] |
| VEGF-A Splicing Modulation | Decreased pro-angiogenic VEGF-A165a isoform | Cholangiocarcinoma (HuCCA-1), Pituitary Tumor (GH4) | [4][10] |
| Cell Proliferation / Migration | Reduced cell proliferation and migration | Pituitary Tumor (GH4, MMQ) | [10] |
In Vivo Efficacy
Animal models have corroborated the anti-tumor effects observed in vitro.
| Model | Dosage & Administration | Key Findings | Reference |
| Mouse Model of Choroidal Neovascularization | Eyedrops (e.g., 2 µg/mL) | Dose-dependent inhibition of neovascularization | [9] |
| MLL-rearranged AML Xenograft | 0.8 mg/kg (i.p.) | Prolonged survival of immunocompromised mice | [7] |
Pharmacokinetics
| Parameter | Value | Model System | Reference |
| Metabolic Stability (T1/2) | 95.79 minutes | Mouse Liver Microsomes | [7][9] |
Experimental Protocols
The following section details the key methodologies used to characterize the activity of this compound.
Caption: General experimental workflow for evaluating this compound.
Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against SRPK1 and its selectivity against other kinases.
-
Methodology: A radiolabeled ATP competition assay is commonly used.[9]
-
Recombinant SRPK1 enzyme is incubated with a known substrate (e.g., a peptide derived from SRSF1) and this compound at various concentrations.
-
The reaction is initiated by the addition of [γ-33P]ATP.
-
Following incubation, the reaction mixture is transferred to a filter membrane, which captures the phosphorylated substrate.
-
Unreacted ATP is washed away.
-
The radioactivity on the filter, corresponding to kinase activity, is measured using a scintillation counter.
-
Data are plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.
-
Western Blot for SRSF1 Phosphorylation
-
Objective: To confirm this compound's mechanism of action in a cellular context by measuring the phosphorylation of its direct substrate, SRSF1.
-
Methodology:
-
Cancer cells (e.g., PC3 prostate cancer cells) are cultured and treated with varying concentrations of this compound for a specified time (e.g., 24 hours).[7][9]
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SR domain proteins (pSR) or total SRSF1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified to determine the ratio of phosphorylated to total SRSF1.[9]
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Methodology: [6]
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound (alone or in combination with a chemotherapeutic agent) for a defined period (e.g., 48-72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells with active mitochondrial reductases to convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: [7]
-
Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with human cancer cells (e.g., AML cells).
-
Once tumors are established or the disease is systemic, mice are randomized into treatment and vehicle control groups.
-
This compound is administered systemically (e.g., via intraperitoneal injection) at a specified dose and schedule (e.g., 0.8 mg/kg).[7]
-
For subcutaneous models, tumor volume is measured regularly with calipers. For systemic models like leukemia, overall survival is the primary endpoint.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent in oncology with a well-defined mechanism of action targeting the SRPK1-SRSF1-VEGF axis. Its ability to inhibit angiogenesis, induce apoptosis, and sensitize tumors to conventional chemotherapy provides a strong rationale for its continued development. Future research should focus on identifying predictive biomarkers for this compound sensitivity, exploring its efficacy in a broader range of solid and hematological malignancies, and optimizing combination therapy strategies to maximize its anti-tumor potential in clinical settings. The synergistic effect observed with DNA-PKcs inhibitors in NSCLC models highlights a particularly promising avenue for overcoming therapeutic resistance.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression | Aging [aging-us.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers Publishing Partnerships | SPHINX-Based Combination Therapy as a Potential Novel Treatment Strategy for Acute Myeloid Leukaemia [frontierspartnerships.org]
- 6. magnusconferences.com [magnusconferences.com]
- 7. selleckchem.com [selleckchem.com]
- 8. article.imrpress.com [article.imrpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. SPHINX-Based Combination Therapy as a Potential Novel Treatment Strategy for Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
Sphinx31: A Technical Guide for Research in Neovascular Eye Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neovascular eye diseases, such as exudative (wet) age-related macular degeneration (AMD) and diabetic retinopathy (DR), are leading causes of blindness, characterized by the pathological growth of new blood vessels in the retina. A key driver of this angiogenesis is the vascular endothelial growth factor A (VEGF-A). Current therapies, which broadly target all VEGF-A isoforms, require regular intraocular injections and can have significant side effects. Sphinx31 has emerged as a potent and selective small molecule inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1), offering a novel therapeutic strategy by modulating the alternative splicing of VEGF-A to favor the production of an anti-angiogenic isoform. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its application in preclinical models of neovascular eye diseases.
Mechanism of Action: Targeting the VEGF-A Splicing Switch
This compound's therapeutic potential lies in its ability to selectively inhibit SRPK1.[1][2] SRPK1 is a key enzyme that phosphorylates Serine/Arginine-Rich Splicing Factor 1 (SRSF1).[1][2] The phosphorylation of SRSF1 is a critical step that promotes its translocation into the nucleus, where it binds to pre-mRNA and directs the splicing machinery.[2][3] In the context of VEGF-A, phosphorylated SRSF1 favors the use of a proximal splice site in exon 8, leading to the production of the pro-angiogenic VEGF-A165a isoform.[1][4]
By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1.[1][2] This leads to the retention of SRSF1 in the cytoplasm and a shift in the alternative splicing of VEGF-A pre-mRNA towards a distal splice site. This results in the increased production of the anti-angiogenic VEGF-A165b isoform.[1] This isoform switching effectively turns off the pro-angiogenic signal, thereby inhibiting the pathological blood vessel growth that characterizes neovascular eye diseases.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in modulating VEGF-A splicing.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| SRPK1 Inhibition (IC50) | 5.9 nM | In vitro kinase assay | [2] |
| SRSF1 Phosphorylation Inhibition (EC50) | ~360 nM | PC3 cells | [1] |
| VEGF-A165a mRNA Downregulation | Significant at 0.3-10 µM | HuCCA-1 cells | [2] |
| Cytotoxicity (EC50) | >100 µM | Not specified | [1] |
Table 2: In Vivo Efficacy of this compound in Neovascular Eye Disease Models
| Animal Model | Disease Modeled | This compound Administration | Key Findings | Reference |
| Mouse | Choroidal Neovascularization (wet AMD) | 2 µg/mL (3.8 µM) topical eye drops | Similar efficacy to 10 µg/mL SPHINX/SRPIN340; greater effect than 250 µg/mL pazopanib. Exerted dose-dependent inhibition. | [1] |
| Rat | Streptozotocin-induced Diabetic Retinopathy | 200 µg/mL topical eye drops, twice daily | Reduced retinal permeability and blocked the increase in retinal thickness. | [2][5][6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro SRPK1 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on SRPK1 kinase activity.
Methodology:
-
A radiolabeled ATP competition assay is performed against a panel of kinases, including SRPK1.
-
Recombinant SRPK1 is incubated with a substrate peptide (e.g., an arginine/serine-rich peptide) and radiolabeled ATP in the presence of varying concentrations of this compound.
-
The incorporation of the radiolabel into the substrate is measured to determine the kinase activity.
-
The IC50 value is calculated from the dose-response curve of this compound concentration versus SRPK1 activity.
-
In one study, a panel of 50 kinases was used to assess the selectivity of this compound, which demonstrated 96% inhibition of SRPK1 at 1 µM with no significant inhibition of other kinases.[1]
Cellular Assay for SRSF1 Phosphorylation (Western Blot)
Objective: To assess the ability of this compound to inhibit SRPK1 activity within a cellular context by measuring the phosphorylation of its downstream target, SRSF1.
Methodology:
-
Cell Culture and Treatment: PC3 prostate cancer cells, known for high SRPK1-mediated SRSF1 phosphorylation, are cultured and treated with varying concentrations of this compound.[1]
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Immunoprecipitation: SRSF1 is immunoprecipitated from the cell lysates using an anti-SRSF1 antibody.
-
Western Blotting: The immunoprecipitated samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody that specifically recognizes phosphorylated SR proteins (anti-phosphoSR).
-
Quantification: The intensity of the phosphorylated SRSF1 bands is quantified and normalized to the total amount of immunoprecipitated SRSF1. The EC50 is determined from the dose-response curve.
Laser-Induced Choroidal Neovascularization (CNV) in Mice
Objective: To evaluate the in vivo efficacy of topically administered this compound in a model of wet AMD.
Methodology:
-
Animal Model: C57/B6 mice are used for this model.
-
Laser Photocoagulation: Anesthesia is administered, and the pupils are dilated. A laser is used to create burns on the retina, which ruptures Bruch's membrane and induces the growth of new blood vessels from the choroid. The presence of a bubble at the time of the laser burn confirms the rupture.
-
This compound Administration: this compound is formulated as an eye drop and administered topically to the mice, typically twice daily.
-
Evaluation of CNV: After a set period (e.g., 14 days), the mice are euthanized, and the eyes are enucleated. The choroid is flat-mounted and stained with an endothelial cell marker (e.g., isolectin B4) to visualize the neovascularization.
-
Quantification: The area of choroidal neovascularization is measured using imaging software.
Experimental Workflow for In Vivo CNV Model
Caption: Experimental workflow for the laser-induced choroidal neovascularization (CNV) model.
Streptozotocin-Induced Diabetic Retinopathy in Rats
Objective: To assess the efficacy of this compound in a model of diabetic retinopathy.
Methodology:
-
Induction of Diabetes: Diabetes is induced in rats (e.g., Norway Brown rats) by a single intraperitoneal injection of streptozotocin (STZ).[2] Blood glucose levels are monitored to confirm the diabetic status.
-
This compound Administration: this compound is administered as topical eye drops, typically twice daily, for a specified period (e.g., 28 days).[5][6]
-
Assessment of Retinal Permeability: Fluorescein fundus angiography (FFA) is performed at regular intervals. Sodium fluorescein is injected, and the leakage of the dye from retinal blood vessels is quantified to assess vascular permeability.
-
Assessment of Retinal Thickness: Optical coherence tomography (OCT) is used to measure the thickness of the retina.
-
Data Analysis: Changes in retinal permeability and thickness in the this compound-treated group are compared to a vehicle-treated diabetic control group.
Conclusion
This compound represents a promising, targeted therapeutic approach for neovascular eye diseases. Its novel mechanism of action, which involves the selective inhibition of SRPK1 and the subsequent modulation of VEGF-A splicing, offers a more specific and potentially safer alternative to current anti-VEGF therapies. The preclinical data summarized in this guide demonstrates its potent anti-angiogenic effects in relevant animal models. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound in treating patients with wet AMD and diabetic retinopathy.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. 2.6. Mouse Model of Laser-Induced Choroidal Neovascularization (CNV) [bio-protocol.org]
- 3. Streptozotocin-induced rat diabetes model [bio-protocol.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and Quantification of VEGF Isoforms by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Function of SPHINX31 in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPHINX31 is a potent and highly selective small molecule inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1).[1][2][3] Its primary function in cellular signaling is the modulation of pre-mRNA splicing, a critical process in gene expression. By inhibiting SRPK1, this compound alters the phosphorylation status of Serine/Arginine-Rich Splicing Factors (SRSFs), particularly SRSF1.[1][2][4] This leads to a shift in the alternative splicing of key genes, most notably Vascular Endothelial Growth Factor A (VEGF-A), from pro-angiogenic to anti-angiogenic isoforms.[4][5] This mechanism of action gives this compound significant therapeutic potential in diseases characterized by pathological angiogenesis, such as neovascular eye diseases and various cancers.[1][4][5][6] This guide provides a comprehensive overview of the signaling pathways involving this compound, quantitative data on its activity, and detailed experimental protocols.
Core Signaling Pathway: SRPK1-SRSF1-VEGF-A Axis
The central signaling pathway influenced by this compound is the SRPK1-mediated regulation of VEGF-A alternative splicing. SRPK1 is a key kinase that phosphorylates SR proteins, including SRSF1. This phosphorylation is crucial for the nuclear import of SRSFs and their subsequent participation in the spliceosome assembly on pre-mRNA.
In many pathological conditions, such as cancer and neovascular eye diseases, SRPK1 is overexpressed.[5][7] This leads to the hyperphosphorylation of SRSF1, which then promotes the selection of a proximal splice site in exon 8 of the VEGF-A pre-mRNA.[4][6] This results in the production of the pro-angiogenic VEGF-A165a isoform.[2][5]
This compound, as a potent ATP-competitive inhibitor of SRPK1, blocks this phosphorylation event.[3] The subsequent dephosphorylation of SRSF1 leads to the selection of a distal splice site, favoring the production of the anti-angiogenic VEGF-A165b isoform.[4] This shift in the VEGF-A isoform ratio is a primary mechanism by which this compound exerts its anti-angiogenic effects.
Quantitative Data on this compound Activity
The efficacy and selectivity of this compound have been quantified in various assays. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| SRPK1 | 5.9 nM | Kinase Assay | [1][2][3] |
| SRPK2 | ~295 nM | Kinase Assay | [3] |
| CLK1 | ~590 nM | Kinase Assay | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | EC50 (SRSF1 Phosphorylation) | Effect | Reference |
| PC3 (Prostate Cancer) | 360 nM | Inhibition of TNFα-mediated SRSF1 phosphorylation | [1][4] |
| RPE (Retinal Pigment Epithelial) | - | Increased expression of VEGF-A165b | [1] |
| HuCCA-1 (Cholangiocarcinoma) | 0.3 µM | Suppression of SRSF1 phosphorylation and nuclear localization | [2] |
| GH4 (Pituitary Tumor) | 10 µM | Reduction of cell proliferation and migration, induction of apoptosis | [7] |
| MMQ (Pituitary Tumor) | 10 µM | Reduction of cell proliferation and migration, induction of apoptosis | [7] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Mouse Model of Choroidal Neovascularization | 2 µg per eye | Inhibition of blood vessel growth and macrophage infiltration | [1][4] |
| Mouse Model of Peripheral Vascular Disease | 0.8 mg/kg (bi-weekly) | Enhanced collateralization | [6] |
| MLL-rearranged AML Xenograft Mice | - | Prolonged survival | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
3.1. In Vitro Kinase Assay
-
Objective: To determine the IC50 of this compound against SRPK1.
-
Protocol:
-
Recombinant SRPK1 is incubated with a substrate peptide (e.g., a peptide derived from SRSF1) and [γ-32P]ATP in a kinase buffer.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-32P]ATP using methods like phosphocellulose paper binding or SDS-PAGE.
-
The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
3.2. Cellular SRSF1 Phosphorylation Assay (Western Blot)
-
Objective: To measure the effect of this compound on SRSF1 phosphorylation in cells.
-
Protocol:
-
Culture cells (e.g., PC3 cells) to a suitable confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated SRSF1 (e.g., anti-phospho-SR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total SRSF1 and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the ratio of phosphorylated SRSF1 to total SRSF1.
-
3.3. VEGF-A Splice Isoform Analysis (RT-PCR)
-
Objective: To determine the effect of this compound on the alternative splicing of VEGF-A.
-
Protocol:
-
Treat cells with this compound as described above.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
Perform PCR using primers that flank the alternative splice site in exon 8 of VEGF-A.
-
Separate the PCR products on an agarose gel. The pro-angiogenic (VEGF-A165a) and anti-angiogenic (VEGF-A165b) isoforms will produce amplicons of different sizes.
-
Quantify the band intensities to determine the ratio of the two isoforms.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for evaluating this compound and the logical relationship of its mechanism of action.
Conclusion and Future Directions
This compound is a valuable research tool and a promising therapeutic candidate. Its high potency and selectivity for SRPK1 make it an excellent probe for studying the role of this kinase in various cellular processes. The modulation of alternative splicing by this compound, particularly of VEGF-A, provides a novel therapeutic strategy for a range of diseases.
Future research should focus on:
-
Further elucidating the off-target effects of this compound, despite its high selectivity.
-
Investigating the role of the SRPK1-SRSF1 axis in other diseases where alternative splicing is dysregulated.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of this compound for clinical development.
-
Exploring the potential for combination therapies with other anti-angiogenic or anti-cancer agents.
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working with or interested in the cellular signaling functions of this compound. The provided data and protocols should facilitate further investigation into this promising molecule.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
The Pharmacokinetics of Sphinx31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphinx31 is a potent and highly selective inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1), a key regulator of mRNA splicing.[1][2] By modulating the phosphorylation of splicing factors, particularly SRSF1, this compound can alter the splicing of vascular endothelial growth factor A (VEGF-A), shifting the balance from pro-angiogenic to anti-angiogenic isoforms.[1][3][4] This mechanism of action has positioned this compound as a promising therapeutic candidate for neovascular eye diseases and other conditions driven by pathological angiogenesis.[1][3] This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, details the experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows.
Mechanism of Action
This compound is an ATP-competitive, type 1 kinase inhibitor.[5] It exhibits high potency for SRPK1 with an IC50 of 5.9 nM.[1][5] Its selectivity for SRPK1 is significant, being 50-fold greater than for SRPK2 and 100-fold greater than for CLK1.[5] The primary downstream effect of SRPK1 inhibition by this compound is the reduced phosphorylation of Serine/Arginine-Rich Splicing Factor 1 (SRSF1).[1][3][5] This modulation of SRSF1 activity alters the alternative splicing of VEGF-A pre-mRNA, leading to a decrease in the pro-angiogenic VEGF-A165a isoform and an increase in the anti-angiogenic VEGF-A165b isoform.[1][4] This shift in VEGF-A isoforms underlies the anti-angiogenic effects of this compound observed in various preclinical models.[3]
Signaling Pathway
Caption: Mechanism of action of this compound in modulating angiogenesis.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been investigated through in vitro and in vivo studies.
In Vitro Pharmacokinetics
| Parameter | Value | Species | System | Reference |
| IC50 (SRPK1) | 5.9 nM | - | Kinase Assay | [1][5] |
| EC50 (SRSF1 Phosphorylation) | ~360 nM | Human | PC3 Prostate Cancer Cells | [3] |
| Metabolic Stability (T1/2) | 95.79 min | Mouse | Liver Microsomes | [3][5] |
| Cytotoxicity (EC50) | > 100 µM | - | Cell-based assays | [3] |
In Vivo Pharmacokinetics & Efficacy
| Study Type | Dosing | Species | Model | Key Findings | Reference |
| Ocular Penetration | 0.05 µg topical eye drop | Mouse | - | This compound penetrates into the eye. | [3] |
| Choroidal Neovascularization | 2 µg/mL topical eye drop | Mouse | Laser-induced CNV | Dose-dependent inhibition of CNV; inhibited blood vessel growth and macrophage infiltration. | [3][5] |
| Peripheral Vascular Disease | 0.8 mg/kg i.p. bi-weekly | Mouse | Hindlimb Ischemia | Reversed impaired collateral revascularization. | [6] |
| Leukemia Model | i.p. administration | Mouse | MLL-rearranged AML | Prolonged survival of immunocompromised mice. | [5] |
Experimental Protocols
Detailed methodologies for the key pharmacokinetic and pharmacodynamic experiments are outlined below.
Metabolic Stability in Mouse Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Caption: Workflow for metabolic stability assay in liver microsomes.
Protocol:
-
Reaction Mixture Preparation: this compound is incubated with mouse liver microsomes in a phosphate buffer. The reaction is initiated by adding an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: The reaction mixture is incubated at 37°C.
-
Sampling: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction in the collected aliquots is stopped, typically by adding a cold organic solvent like acetonitrile.
-
Analysis: The concentration of the remaining this compound in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of this compound remaining at each time point is plotted against time. The half-life (T1/2) is then calculated from the slope of the linear portion of the natural log of the percent remaining versus time plot.
In Vivo Choroidal Neovascularization (CNV) Model
This model is used to assess the efficacy of anti-angiogenic compounds in the eye.
Caption: Experimental workflow for the in vivo CNV model.
Protocol:
-
CNV Induction: Anesthesia is administered to mice, and laser photocoagulation is used to rupture Bruch's membrane in the retina, inducing a neovascular response.
-
Treatment: Following laser injury, mice are treated with topical eye drops containing this compound at various concentrations or a vehicle control. Treatment is typically administered daily or twice daily.
-
Study Duration: The treatment continues for a specified period, allowing for the development of CNV in the control group.
-
Tissue Collection: At the end of the study, mice are euthanized, and their eyes are enucleated.
-
Choroidal Flat Mount Preparation: The choroid is dissected from the rest of the eye and prepared as a flat mount for imaging.
-
Immunofluorescence Staining: The choroidal flat mounts are stained with fluorescently labeled antibodies or lectins to visualize blood vessels (e.g., isolectin B4 for endothelial cells) and infiltrating immune cells (e.g., anti-CD45 for macrophages).[3]
-
Imaging and Quantification: The stained flat mounts are imaged using fluorescence microscopy, and the area of neovascularization is quantified using image analysis software.
Safety and Toxicology
Preliminary safety assessments of this compound have been conducted.
-
Genotoxicity: Ames tests indicated that neither this compound nor its breakdown products are genotoxic.[3]
-
Ocular Toxicity: Administration of this compound as an eye drop in mice showed no alteration in electroretinogram signals, suggesting a lack of retinal toxicity.[3]
-
hERG Inhibition: In contrast to some other kinase inhibitors, this compound did not inhibit the human ether-a-go-go-related gene (hERG) potassium channel.[3]
-
Cytotoxicity: Cell-based assays showed an EC50 for cytotoxicity of greater than 100 µM, with less than 5% toxicity observed at this concentration.[3]
Conclusion
This compound is a potent and selective SRPK1 inhibitor with a well-defined mechanism of action that leads to anti-angiogenic effects. Its pharmacokinetic profile, characterized by moderate metabolic stability and rapid clearance, along with a favorable preliminary safety profile, supports its further development as a therapeutic agent, particularly for topical administration in neovascular eye diseases. The in vivo data demonstrates its ability to penetrate ocular tissues and exert a significant therapeutic effect in a relevant disease model. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. article.imrpress.com [article.imrpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of serine/arginine-rich protein kinase-1 (SRPK1) prevents cholangiocarcinoma cells induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
The Effect of Sphinx31 on Gene Expression and Protein Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sphinx31 is a potent and selective small molecule inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1). Its primary mechanism of action involves the modulation of alternative splicing of messenger RNA (mRNA) by inhibiting the phosphorylation of key splicing factors, most notably Serine/Arginine-Rich Splicing Factor 1 (SRSF1). This targeted inhibition leads to significant downstream effects on gene expression and protein activity, with the most well-characterized outcome being a shift in the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A) from its pro-angiogenic isoform (VEGF-A165a) to its anti-angiogenic isoform (VEGF-A165b). Furthermore, this compound has been demonstrated to induce apoptosis in various cancer cell lines. This guide provides a comprehensive overview of the molecular effects of this compound, including quantitative data on its activity, detailed experimental protocols for its study, and diagrams of the key signaling pathways it modulates.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on kinase inhibition, cellular protein phosphorylation, gene expression, and cell viability.
| Parameter | Value | Assay/Model System | Reference |
| IC50 for SRPK1 | 5.9 nM | In vitro kinase assay | [1] |
| Selectivity | 50-fold over SRPK2, 100-fold over CLK1 | In vitro kinase assay | [1] |
| Inhibition of SRPK1 activity | 96% at 1 µM | Kinase activity screen | [2] |
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Parameter | Value | Cell Line | Treatment Conditions | Reference |
| EC50 for SRSF1 phosphorylation inhibition | ~360 nM | PC3 (prostate cancer) | TNFα-stimulated | [2] |
| SRSF1 phosphorylation inhibition | Observed at 300 nM | PC3 (prostate cancer) | Not specified | [1] |
| SRSF1 phosphorylation suppression | Observed at 0.3 µM | HuCCA-1 (cholangiocarcinoma) | 24 hours | [3] |
| Increased cleaved caspase-3 | Significant increase at 20 µM | TFK-1 (cholangiocarcinoma) | Not specified |
Table 2: Effects of this compound on Protein Phosphorylation and Activity
| Gene Target | Effect | Cell Line/Model | Treatment Conditions | Reference |
| VEGF-A165a mRNA | Significant downregulation | HuCCA-1 (cholangiocarcinoma) | 0.3-10 µM, 24 hours | [3] |
| VEGF-A165a mRNA | ~60% downregulation | Control cells | Not specified | [3] |
| VEGF-A164a transcript | -55% vs basal | GH4 (pituitary tumor) | 10 µM | [4] |
| VEGF-A165a:VEGF-A165b RNA ratio | Significant increase | Monocytes from PAD patients | 3 µM, 24 hours | [5] |
Table 3: Effects of this compound on Gene Expression
Signaling Pathways Modulated by this compound
This compound primarily impacts cellular function by inhibiting the SRPK1 signaling cascade, which has significant ramifications for angiogenesis and apoptosis.
SRPK1-Mediated Regulation of VEGF-A Splicing
Induction of Apoptosis by this compound
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
In Vitro SRPK1 Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound on SRPK1.
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
Reagent Preparation:
-
Prepare a solution of recombinant human SRPK1 enzyme.
-
Prepare a solution of a suitable substrate, such as a synthetic peptide derived from SRSF1.
-
Prepare a solution of [γ-33P]ATP.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Kinase Reaction:
-
Add 5 µL of the substrate, ATP, and reaction buffer mixture to the wells of a 96-well plate.
-
Add 2 µL of this compound dilutions or DMSO (for control) to the wells.
-
Initiate the reaction by adding 3 µL of the SRPK1 enzyme solution.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid).
-
Dry the filter plate and add scintillant.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phosphorylated SRSF1 (p-SRSF1)
This protocol describes the detection of changes in SRSF1 phosphorylation in response to this compound treatment.
-
Cell Culture and Treatment:
-
Culture cells (e.g., PC3) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24 hours).
-
In some experimental setups, stimulate the cells with a growth factor (e.g., TNFα) to induce SRSF1 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR mAb104) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Normalize the p-SRSF1 signal to a loading control (e.g., β-actin or total SRSF1).[6]
-
RT-qPCR for VEGF-A Isoform Expression
This protocol allows for the quantification of the relative expression of pro-angiogenic (VEGF-Axxxa) and anti-angiogenic (VEGF-Axxxb) isoforms.
-
Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and isoform-specific primers for VEGF-A165a and VEGF-A165b. A common forward primer in an upstream exon can be used with reverse primers specific to exon 8a or 8b.
-
Use primers for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[7][8]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene and sample.
-
Calculate the relative expression of each VEGF-A isoform using the ΔΔCt method, normalized to the housekeeping gene.
-
Analyze the change in the ratio of VEGF-A165a to VEGF-A165b expression.
-
Western Blot for Cleaved Caspase-3
This protocol is used to detect the activation of apoptosis through the cleavage of caspase-3.
-
Cell Culture, Treatment, and Lysis: Follow the same steps as for the p-SRSF1 Western blot.
-
Protein Quantification, SDS-PAGE, and Electrotransfer: Proceed as described above.
-
Immunoblotting:
-
Block the membrane as previously described.
-
Incubate the membrane with a primary antibody that specifically recognizes the cleaved form of caspase-3 (e.g., Asp175) overnight at 4°C.[9]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection and Analysis:
Experimental Workflow Diagram
Conclusion
This compound is a valuable research tool for investigating the role of SRPK1 and alternative splicing in various biological processes, particularly angiogenesis and cancer. Its high potency and selectivity make it a suitable candidate for further preclinical and clinical development. This guide provides a foundational resource for researchers and drug development professionals working with or interested in the therapeutic potential of this compound. The provided data and protocols offer a starting point for the rigorous evaluation of this compound's effects in diverse experimental systems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Vascular Endothelial Growth Factor (VEGF) isoform expression and activity in human and murine lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Vascular Endothelial Growth Factor (VEGF) Splicing from Pro-angiogenic to Anti-angiogenic Isoforms: A NOVEL THERAPEUTIC STRATEGY FOR ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Notes and Protocols for Sphinx31 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphinx31 is a potent and highly selective small molecule inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1), with an IC50 of 5.9 nM.[1][2][3][4] It exhibits significant selectivity for SRPK1 over other kinases like SRPK2 (50-fold) and CLK1 (100-fold).[1][5] The primary mechanism of action of this compound is the ATP-competitive inhibition of SRPK1.[1][5] This inhibition prevents the phosphorylation of key splicing factors, most notably Serine/Arginine-Rich Splicing Factor 1 (SRSF1).[2][3][5] The phosphorylation status of SRSF1 is critical for its nuclear localization and its function in pre-mRNA splicing. By inhibiting SRPK1, this compound leads to the altered splicing of Vascular Endothelial Growth Factor A (VEGF-A), promoting the production of the anti-angiogenic isoform VEGF-A165b at the expense of the pro-angiogenic isoform VEGF-A165a.[2][5][6] This modulation of VEGF-A splicing gives this compound potent anti-angiogenic properties.[5][6] Additionally, this compound has been shown to induce cell cycle arrest, apoptosis, and inhibit cell migration in various cancer cell lines.[1][7][8][9] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on signaling, cell viability, and migration.
Data Presentation
Table 1: In Vitro Efficacy and Cellular Activity of this compound
| Parameter | Value | Cell Line / System | Reference |
| SRPK1 Inhibition (IC50) | 5.9 nM | Cell-free kinase assay | [1][2][3] |
| SRSF1 Phosphorylation Inhibition (EC50) | ~360 nM | PC3 prostate cancer cells | [5] |
| Effective Concentration for SRSF1 Phosphorylation Inhibition | 300 nM | PC3 prostate cancer cells | [1][5] |
| Effective Concentration for SRSF1 Nuclear Localization Suppression | 0.3 µM | HuCCA-1 cells | [2] |
| VEGF-A165a mRNA Down-regulation | 0.3-10 µM (24h) | Human Umbilical Vein Endothelial Cells (HUVECs) | [2] |
| Inhibition of HUVEC pre-tube formation | 0.3-10 µM (24h) | Human Umbilical Vein Endothelial Cells (HUVECs) | [2] |
| Inhibition of HUVEC migration | 0.3-10 µM (24h) | Human Umbilical Vein Endothelial Cells (HUVECs) | [2] |
| Induction of Apoptosis | 10 µM | GH4C1 pituitary tumor cells | [9] |
| Inhibition of Cell Proliferation | 1 µM | GH4C1 pituitary tumor cells | [9][10] |
| Cytotoxicity (EC50) | >100 µM | Not specified | [5] |
Table 2: Physicochemical Properties and Solubility of this compound
| Property | Value | Notes | Reference |
| Molecular Weight | 507.51 g/mol | [1] | |
| Formula | C27H24F3N5O2 | [1] | |
| CAS Number | 1818389-84-2 | [1] | |
| Solubility in DMSO | ≥ 25 mg/mL (49.26 mM) | Use fresh DMSO as it is moisture-absorbing. | [1] |
| Storage of Powder | 3 years at -20°C | [1] | |
| Storage of Stock Solutions | 1 year at -80°C in solvent; 1 month at -20°C in solvent. | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound, inhibiting SRPK1-mediated phosphorylation of SRSF1.
Caption: A generalized workflow for studying the effects of this compound in cell culture.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the mass of this compound powder required to make a 10 mM stock solution in DMSO. (Molecular Weight = 507.51 g/mol ).
-
Under sterile conditions, dissolve the calculated amount of this compound in the appropriate volume of anhydrous DMSO. For example, dissolve 5.075 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
It is crucial to perform serial dilutions to ensure accuracy.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Protocol 2: Western Blot Analysis of SRSF1 Phosphorylation
This protocol is adapted from general western blotting procedures for phosphorylated proteins and specific details from studies on SRPK1 inhibitors.[5][11][12][13]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies:
-
Anti-phospho-SR (pSR) antibody (to detect phosphorylated SR proteins like SRSF1).
-
Anti-SRSF1 antibody.
-
Anti-GAPDH or β-actin antibody (loading control).
-
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed cells (e.g., PC3) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pSR or anti-SRSF1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total SRSF1 and a loading control (e.g., GAPDH).
-
Quantify band intensities using image analysis software. The level of SRSF1 phosphorylation can be expressed as the ratio of the pSR signal to the total SRSF1 signal.
-
Protocol 3: Analysis of VEGF-A Isoforms by ELISA
This protocol is based on commercially available ELISA kits and studies that have measured VEGF-A isoforms following SRPK1 inhibition.[6][14][15][16]
Materials:
-
Human VEGF-A isoform-specific ELISA kit(s). Some kits measure total VEGF-A, while others can differentiate between isoforms. Alternatively, a combination of ELISAs can be used to deduce isoform concentrations.[15]
-
Cell culture supernatant from this compound-treated and control cells.
-
Microplate reader.
Procedure:
-
Sample Collection:
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-pre-coated wells.
-
Incubating to allow VEGF-A to bind.
-
Washing the wells.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubating and washing.
-
Adding a substrate solution and incubating for color development.
-
Stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of VEGF-A165a and/or VEGF-A165b in the samples based on the standard curve.
-
Analyze the change in the ratio of VEGF-A165a to VEGF-A165b following this compound treatment.
-
Protocol 4: Cell Migration (Transwell) Assay
This protocol is a standard method for assessing cell migration and is relevant for studying the anti-angiogenic effects of this compound on endothelial cells.[1][2]
Materials:
-
Transwell inserts (e.g., 8 µm pore size for HUVECs).
-
24-well plates.
-
Serum-free cell culture medium.
-
Complete cell culture medium (containing serum or other chemoattractants).
-
Cotton swabs.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., 0.1% Crystal Violet).
-
Microscope.
Procedure:
-
Cell Preparation:
-
Culture HUVECs to ~80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours before the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a specific density (e.g., 2 x 10^4 cells/well).[1]
-
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add complete medium (containing a chemoattractant like 20% FBS) to the lower chamber.[1]
-
Add the cell suspension to the upper chamber of the insert.
-
Add different concentrations of this compound or vehicle to both the upper and lower chambers.
-
-
Incubation and Analysis:
-
Incubate the plate for a suitable duration (e.g., 18-24 hours) at 37°C in a CO2 incubator.[1]
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10-15 minutes.
-
Stain the fixed cells with 0.1% Crystal Violet for 20-30 minutes.
-
Gently wash the membrane with water to remove excess stain.
-
Allow the membrane to air dry.
-
-
Quantification:
-
Count the number of migrated, stained cells in several random fields of view under a microscope.
-
The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
-
Protocol 5: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic or cytostatic effects of this compound.[7][8][17][18][19]
Materials:
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Express the cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results to determine the EC50 value if applicable.
-
Protocol 6: Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][9][20][21]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.
-
Binding buffer.
-
Propidium Iodide (PI) solution.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or vehicle for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.
-
Acquire data for a sufficient number of events (e.g., 10,000).
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
References
- 1. HUVEC transwell migration assay [bio-protocol.org]
- 2. protocols.io [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. kumc.edu [kumc.edu]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. scispace.com [scispace.com]
- 10. Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phosphorylation of SRSF1 by SRPK1 regulates alternative splicing of tumor-related Rac1b in colorectal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. novamedline.com [novamedline.com]
- 15. Detection and Quantification of VEGF Isoforms by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human VEGF-A ELISA Kit (BMS277-2) - Invitrogen [thermofisher.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Sphinx31-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of Sphinx31, a potent and selective inhibitor of Serine/arginine-rich protein kinase 1 (SRPK1). The protocols outlined below detail the experimental workflow from cell treatment to data analysis, enabling researchers to effectively probe the mechanism of action of this compound.
Introduction
This compound is a small molecule inhibitor that targets SRPK1, a key regulator of mRNA splicing through its phosphorylation of serine/arginine-rich splicing factors (SRSFs)[1][2]. Inhibition of SRPK1 by this compound has been shown to decrease the phosphorylation of SRSF1, leading to a shift in the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A) from the pro-angiogenic VEGF-A165a isoform to the anti-angiogenic VEGF-A165b isoform[2][3]. Furthermore, this compound treatment has been demonstrated to induce apoptosis and cell cycle arrest in various cancer cell lines[1][4][5]. Western blot analysis is an indispensable technique to elucidate these cellular responses by quantifying the changes in protein expression and phosphorylation states within key signaling pathways.
Key Signaling Pathways and Targets for Western Blot Analysis
The primary downstream target of this compound is the SRPK1/SRSF1 signaling axis. Consequently, Western blot analysis should focus on the phosphorylation status of SRSF1. Additionally, given this compound's pro-apoptotic effects, it is crucial to examine markers of apoptosis. The PI3K/AKT pathway has also been implicated in the cellular response to SRPK1 inhibition.
Primary Targets for Western Blot Analysis:
-
p-SRSF1 (phosphorylated Serine/Arginine-Rich Splicing Factor 1): To assess the direct inhibitory effect of this compound on SRPK1 activity.
-
Total SRSF1: As a loading control for p-SRSF1 and to determine if this compound affects total SRSF1 expression.
-
Cleaved Caspase-3: A key executioner caspase, its presence is a hallmark of apoptosis[5][6][7].
-
Cleaved PARP (Poly (ADP-ribose) polymerase): A substrate of activated caspase-3; its cleavage is another indicator of apoptosis[5][7].
-
p-AKT (phosphorylated Protein Kinase B): To investigate the downstream effects on the PI3K/AKT survival pathway[8][9].
-
Total AKT: As a loading control for p-AKT.
-
ATF4 and CHOP: Transcription factors involved in the endoplasmic reticulum stress response, which can be modulated by SRPK1 inhibition[8][9].
-
β-actin or GAPDH: As a loading control to ensure equal protein loading across all samples.
Data Presentation
The following tables summarize quantitative data from studies on this compound, providing a reference for expected outcomes.
Table 1: Effect of this compound on Cell Proliferation and Apoptosis
| Cell Line | This compound Concentration | Effect on Cell Proliferation | Induction of Apoptosis | Reference |
| GH4C1 | 1 µM | -47.5% | - | [4] |
| GH4C1 | 10 µM | - | +43.9% | [4] |
| MMQ | 10 µM | Significant Reduction | Significant Induction | [10] |
| YT (ENKTL) | 12.5 µM | Suppression | Promotion | [8][9][11] |
Table 2: Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SRPK1 inhibition) | 5.9 nM | In vitro kinase assay | [1][2] |
| EC50 (SRSF1 phosphorylation inhibition) | ~360 nM | PC3 prostate cancer cells | [12] |
Mandatory Visualizations
This compound Mechanism of Action and Downstream Effects
Caption: Signaling pathway affected by this compound treatment.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of this compound-treated cells.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., PC3, TFK-1, GH4C1) in appropriate culture dishes and grow to 70-80% confluency in recommended media.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL)[13]. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.3 µM to 10 µM)[14]. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Treatment: Replace the culture medium with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours)[14].
Cell Lysis and Protein Extraction
-
Washing: Place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS)[8][9].
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to the cells[15][16]. Use a sufficient volume to cover the cell monolayer (e.g., 100-200 µL for a 6-well plate).
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube[15].
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis and shear DNA, sonicate the lysate briefly (10-15 seconds)[17].
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris[9][15].
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube[15].
Protein Quantification
-
Assay Choice: Use a standard protein assay such as the Bicinchoninic Acid (BCA) assay to determine the protein concentration of each lysate[6][9][18].
-
Standard Curve: Prepare a standard curve using Bovine Serum Albumin (BSA) standards[9].
-
Measurement: Follow the manufacturer's protocol for the BCA assay. Measure the absorbance at 562 nm using a plate reader[9].
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
Sample Preparation for SDS-PAGE
-
Normalization: Based on the protein quantification, dilute the lysates with lysis buffer to ensure equal protein concentration for all samples.
-
Laemmli Buffer: Add an equal volume of 2x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) to each lysate[8][15].
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins[15][17].
-
Final Centrifugation: Briefly centrifuge the samples to pellet any remaining debris[15].
SDS-PAGE
-
Gel Preparation: Use precast polyacrylamide gels or hand-cast gels with a percentage appropriate for the molecular weight of the target proteins (e.g., 10-12% for AKT and SRSF1, 15% for cleaved caspase-3)[4][5][19].
-
Sample Loading: Load equal amounts of protein (typically 20-50 µg) into each well[6][8][16]. Include a pre-stained molecular weight marker in one lane.
-
Electrophoresis: Run the gel in 1x SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel[4][15].
Protein Transfer
-
Membrane Choice: Use either polyvinylidene difluoride (PVDF) or nitrocellulose membranes. PVDF membranes require activation with methanol for 30 seconds before use[4].
-
Transfer Setup: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry)[4]. Ensure the membrane is between the gel and the positive electrode.
-
Transfer: Perform the transfer in 1x transfer buffer. Transfer conditions will vary based on the system and protein size (e.g., 1 hour at 100V for wet transfer).
Immunoblotting
-
Blocking: After transfer, block the membrane in a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in the appropriate blocking buffer (as specified on the antibody datasheet, typically 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation[6][8][17][21].
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody[17][21].
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation[6][8][21].
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody[21].
Signal Detection and Analysis
-
Chemiluminescence: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions[12][21].
-
Incubation: Incubate the membrane with the ECL substrate for 1-5 minutes[21].
-
Imaging: Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager) or by exposing the membrane to X-ray film[3][12][21].
-
Analysis: Quantify the band intensities using densitometry software[22]. Normalize the signal of the target protein to the corresponding loading control (e.g., β-actin or GAPDH) for each sample. For phosphorylated proteins, normalize the phosphoprotein signal to the total protein signal.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. bio-rad.com [bio-rad.com]
- 3. biocompare.com [biocompare.com]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. Protein Extraction and Western Blot Analyses [bio-protocol.org]
- 6. Western Blot Analysis for the Detection of Cleaved Caspase-3 [bio-protocol.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Inhibition of SRPK1, a key splicing regulator, exhibits antitumor and chemotherapeutic-sensitizing effects on extranodal NK/T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Choosing The Right Western Blot Detection Method | Proteintech Group [ptglab.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Protein extraction and western blot (mouse tissues) [protocols.io]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. goldbio.com [goldbio.com]
- 19. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 20. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. bio-rad.com [bio-rad.com]
Application Note: Quantitative RT-PCR Protocol for Measuring VEGF-A Isoform Switching Induced by Sphinx31
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for quantifying the expression of pro-angiogenic (VEGF-Axxxa) and anti-angiogenic (VEGF-Axxxb) isoforms of Vascular Endothelial Growth Factor-A (VEGF-A) in response to treatment with Sphinx31, a selective SRPK1 inhibitor.
Introduction
Vascular Endothelial Growth Factor-A (VEGF-A) is a critical signaling protein involved in angiogenesis (the formation of new blood vessels). The biological activity of VEGF-A is tightly regulated by alternative splicing of its pre-mRNA, which generates two families of isoforms with opposing functions.[1][2]
-
VEGF-Axxxa family (e.g., VEGF-A165a): These isoforms are produced by proximal splice site selection in exon 8 and are considered pro-angiogenic, promoting endothelial cell proliferation, migration, and vascular permeability.[1][3]
-
VEGF-Axxxb family (e.g., VEGF-A165b): These isoforms result from distal splice site selection in exon 8. They are considered anti-angiogenic and can inhibit the effects of the pro-angiogenic isoforms.[1][4][5]
The balance between these two families is crucial in both normal physiology and disease. A shift towards pro-angiogenic isoforms is a hallmark of pathologies like cancer and neovascular eye disease.[4][6]
The splicing process is controlled by various factors, notably Serine/Arginine-rich Splicing Factor 1 (SRSF1). The activity of SRSF1 is regulated by phosphorylation, primarily by Serine/Arginine-rich Protein Kinase 1 (SRPK1).[3][5][6] this compound is a potent and selective small molecule inhibitor of SRPK1 (IC50 = 5.9 nM).[7][8] By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1, which in turn shifts the alternative splicing of VEGF-A pre-mRNA to favor the production of the anti-angiogenic VEGF-Axxxb isoforms.[8][9][10] This makes this compound a valuable tool for research and a potential therapeutic agent for diseases driven by excessive angiogenesis.[10][11]
This protocol details the use of reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to accurately measure the change in the ratio of VEGF-Axxxa to VEGF-Axxxb mRNA levels following this compound treatment.[12][13]
Mechanism of Action: this compound Signaling Pathway
The mechanism by which this compound modulates VEGF-A splicing is a well-defined signaling cascade. The diagram below illustrates this pathway.
Experimental Protocol
This protocol is designed for cultured cells (e.g., HUVECs, ARPE-19, or cancer cell lines like PC3) and uses SYBR Green-based RT-qPCR for detection.
Materials and Reagents
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
TRIzol™ Reagent or equivalent RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit or equivalent
-
SYBR™ Green PCR Master Mix
-
Nuclease-free water
-
qPCR-grade multi-well plates and optical seals
-
Calibrated thermal cycler with real-time detection capability
Primer Design
Accurate quantification requires carefully designed primers that can distinguish between the highly similar VEGF-Axxxa and VEGF-Axxxb isoforms.[12][14] The key difference lies at the exon 8 splice junction. A common forward primer in an upstream exon (e.g., exon 7) is used with isoform-specific reverse primers.
-
VEGF-Axxxa Reverse Primer: Spans the unique junction of exon 7 and exon 8a.
-
VEGF-Axxxb Reverse Primer: Spans the unique junction of exon 7 and exon 8b.
-
Total VEGF-A Primers: Designed in constitutive exons (e.g., exon 2 and 3) to amplify all major isoforms.[15]
-
Housekeeping Gene Primers: For a stably expressed reference gene (e.g., GAPDH, ACTB, B2M) for data normalization.[16]
Table 1: Example Human Primer Sequences for RT-qPCR
| Target | Primer Name | Sequence (5' to 3') | Amplicon Size (bp) |
|---|---|---|---|
| Total VEGF-A | hVEGF-Total-F | CCCTGATGAGATCGAGTACATCTT | ~250 |
| hVEGF-Total-R | AGCAAGGCCCACAGGGATTT | ||
| VEGF-Axxxa | hVEGF-pan-F | ATCTTCAAGCCATCCTGTGTGC | ~150-200 |
| hVEGF-Ex8a-R | GGCCTTGGTGAGGTTTGATCC | ||
| VEGF-Axxxb | hVEGF-pan-F | ATCTTCAAGCCATCCTGTGTGC | ~220-270 |
| hVEGF-Ex8b-R | TCTGTCGATGGTGATGGCAT | ||
| GAPDH | hGAPDH-F | GAAGGTGAAGGTCGGAGTCA | ~226 |
| | hGAPDH-R | GACAAGCTTCCCGTTCTCAG | |
Note: Primer sequences should always be validated in silico (e.g., using Primer-BLAST) and empirically for specificity and efficiency before use.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Plate cells at a density that ensures they are in a logarithmic growth phase (e.g., 60-70% confluency) at the time of treatment.
-
Treat cells with the desired concentrations of this compound (e.g., 0.3-10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).[8] Include at least three biological replicates for each condition.
-
-
Total RNA Extraction:
-
Aspirate the culture medium and lyse the cells directly in the plate using an appropriate volume of TRIzol™ Reagent or the lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio should be ~1.8-2.1).
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Follow the manufacturer's protocol for reaction setup and thermal cycling.
-
Include a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR step.
-
-
Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix. For a 20 µL reaction:
-
10 µL of 2x SYBR™ Green Master Mix
-
1 µL of Forward Primer (10 µM stock)
-
1 µL of Reverse Primer (10 µM stock)
-
2 µL of diluted cDNA template (e.g., 10-20 ng)
-
6 µL of Nuclease-free water
-
-
Set up reactions in a qPCR plate, including technical triplicates for each biological sample, a no-template control (NTC), and the -RT controls.
-
Table 2: Recommended qPCR Cycling Conditions
| Step | Temperature (°C) | Time | Cycles |
|---|---|---|---|
| Polymerase Activation | 95 | 5 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 60 seconds |
| Melt Curve Analysis | 65 to 95 | Incremental | 1 |
Note: The annealing temperature may require optimization depending on the specific primers used.
Data Analysis
The relative change in isoform expression is typically calculated using the ΔΔCt (delta-delta Ct) method .[17][18]
-
Normalization to Housekeeping Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the average Ct value of the housekeeping gene from the average Ct value of the target gene (e.g., VEGF-Axxxa or VEGF-Axxxb).
-
ΔCt = Ct(Target Gene) - Ct(Housekeeping Gene)
-
-
Normalization to Control Group (ΔΔCt): Calculate the ΔΔCt by subtracting the average ΔCt of the control group (vehicle-treated) from the ΔCt of each treated sample.
-
ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Group)
-
-
Calculate Fold Change: The fold change in expression relative to the control group is calculated as 2-ΔΔCt.[19]
-
Fold Change = 2^(-ΔΔCt)
-
-
Analyze Isoform Ratio: To determine the effect on splicing, calculate the ratio of VEGF-Axxxa to VEGF-Axxxb for each condition. A decrease in this ratio after this compound treatment indicates a successful shift towards the anti-angiogenic isoform.
Table 3: Example Data Structure for Analysis
| Condition | Target Gene | Avg. Ct | Avg. HK Ct | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
|---|---|---|---|---|---|---|
| Vehicle | VEGF-Axxxa | 24.5 | 19.2 | 5.3 | 0.0 | 1.0 |
| VEGF-Axxxb | 26.8 | 19.2 | 7.6 | 0.0 | 1.0 | |
| This compound | VEGF-Axxxa | 25.8 | 19.3 | 6.5 | 1.2 | 0.44 |
| | VEGF-Axxxb | 26.1 | 19.3 | 6.8 | -0.8 | 1.74 |
In this example, this compound treatment resulted in a ~56% decrease in the pro-angiogenic 'a' isoform and a ~74% increase in the anti-angiogenic 'b' isoform.
Experimental Workflow Visualization
The following diagram outlines the complete experimental process from cell culture to final data analysis.
References
- 1. Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Diversity of VEGF-A as a Regulator of Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of alternative splicing of VEGF-A in the development of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-angiogenic isoforms of VEGF in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of VEGF-A Alternative Splicing as a Novel Treatment in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The splicing factor kinase SRPK1 is a therapeutic target for Peripheral Vascular Disease | bioRxiv [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of VEGF Isoforms in Mouse, Rat, and Zebrafish Using RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Regulation of Vascular Endothelial Growth Factor (VEGF) Splicing from Pro-angiogenic to Anti-angiogenic Isoforms: A NOVEL THERAPEUTIC STRATEGY FOR ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vascular Endothelial Growth Factor (VEGF) isoform expression and activity in human and murine lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. goldbio.com [goldbio.com]
- 19. RT-qPCR data analysis [qiagen.com]
Application Notes and Protocols: Sphinx31 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphinx31 is a potent and highly selective, ATP-competitive inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1).[1][2] SRPK1 is a key regulator of pre-mRNA splicing, primarily through its phosphorylation of Serine/Arginine-rich Splicing Factors (SRSFs).[3][4] In various malignancies, including prostate cancer, SRPK1 is frequently overexpressed and contributes to oncogenic processes by altering the alternative splicing of key genes, such as Vascular Endothelial Growth Factor A (VEGF-A).[5][6] Elevated SRPK1 expression is observed in both prostate intra-epithelial neoplasia and malignant adenocarcinoma compared to benign tissue.[6] this compound offers a powerful tool for investigating the role of SRPK1-mediated splicing in prostate cancer and exploring its potential as a therapeutic target. These notes provide detailed information on its mechanism, cellular effects, and protocols for its use with prostate cancer cell lines.
Mechanism of Action: SRPK1-Mediated VEGF-A Splicing
This compound exerts its effects by directly inhibiting SRPK1 kinase activity. This prevents the phosphorylation of its downstream target, SRSF1. In its phosphorylated state, SRSF1 translocates to the nucleus and promotes the splicing of VEGF-A pre-mRNA to favor the pro-angiogenic VEGF-A165a isoform.[4][7] By inhibiting SRPK1, this compound reduces SRSF1 phosphorylation, leading to a shift in splicing towards the anti-angiogenic VEGF-A165b isoform.[3][6] This targeted modulation of alternative splicing is a key mechanism behind the anti-tumor effects observed in preclinical prostate cancer models.[6][8]
Application Notes
Potent and Selective Inhibition of SRPK1
This compound is a highly selective inhibitor for SRPK1. Kinase profiling has shown that at a concentration of 1 µM, this compound inhibits 96% of SRPK1 activity with no significant inhibition of other kinases in a representative panel of the human kinome.[3] It demonstrates strong binding to SRPK1 with significantly lower affinity for related kinases like SRPK2 and CLKs.[3]
Cellular Effects in PC-3 Prostate Cancer Cells
The PC-3 prostate cancer cell line, which has high levels of SRPK1 expression, is a suitable model for studying the effects of this compound.[3][6]
-
Inhibition of SRSF1 Phosphorylation: Treatment of PC-3 cells with this compound leads to a dose-dependent reduction in the phosphorylation of SRSF1.[3]
-
Chemo-sensitization: In parental (sensitive) PC-3 cells, combining this compound with the chemotherapeutic drug docetaxel (DTX) can decrease SRPK1 expression, suggesting a potential role in sensitizing cancer cells to standard therapies.[9]
-
Cell Proliferation and Invasion: Pharmacological inhibition of SRPK1 in PC-3 cells has been shown to reduce cell proliferation, invasion, and migration.[5]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations and cellular efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Notes | Citation |
| SRPK1 | IC50 | 5.9 nM | Potent and selective inhibition. | [1][2] |
| SRPK1 vs SRPK2 | Selectivity | ~50-fold | Highly selective for SRPK1 over SRPK2. | [1] |
| SRPK1 vs CLK1 | Selectivity | ~100-fold | Highly selective for SRPK1 over CLK1. | [1] |
Table 2: Efficacy of this compound in PC-3 Prostate Cancer Cells
| Assay | Parameter | Value | Conditions | Citation |
| SRSF1 Phosphorylation | EC50 | ~360 nM | Quantitation of Western blot bands. | [3] |
| SRSF1 Phosphorylation | Effective Dose | 300 nM | Significant inhibition observed. | [1][3] |
Experimental Protocols
The following are representative protocols for assessing the effect of this compound on prostate cancer cell lines.
Protocol 1: Western Blot Analysis of SRSF1 Phosphorylation
This protocol details the procedure for determining the phosphorylation status of SRSF1 in PC-3 cells following treatment with this compound.
Materials:
-
PC-3 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SRSF1 (Ser180), anti-SRSF1, anti-GAPDH or β-tubulin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate PC-3 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0, 100, 300, 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Replace the medium in each well with the this compound-containing medium and incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-SRSF1 overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total SRSF1 and a loading control like β-tubulin.
-
Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of phosphorylated SRSF1 to total SRSF1.[3]
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the metabolic activity and proliferation of prostate cancer cells.
Materials:
-
PC-3 cells
-
96-well cell culture plates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC-3 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach overnight.
-
Treatment: Prepare a range of this compound concentrations in culture medium. Replace the medium with 100 µL of the treatment medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Experimental Workflow Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SERINE ARGININE PROTEIN KINASE-1 (SRPK1) INHIBITION AS A POTENTIAL NOVEL TARGETED THERAPEUTIC STRATEGY IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers Publishing Partnerships | SPHINX-Based Combination Therapy as a Potential Novel Treatment Strategy for Acute Myeloid Leukaemia [frontierspartnerships.org]
- 8. researchgate.net [researchgate.net]
- 9. magnusconferences.com [magnusconferences.com]
Application Notes and Protocols: Sphinx31 in Diabetic Retinopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults. A key pathological feature of DR is increased vascular permeability and angiogenesis, largely driven by the pro-angiogenic isoforms of vascular endothelial growth factor (VEGF). Sphinx31, a potent and selective inhibitor of Serine-Arginine Rich Protein Kinase 1 (SRPK1), has emerged as a promising therapeutic agent. SRPK1 regulates the splicing of VEGF, and its inhibition by this compound can shift the balance from pro-angiogenic to anti-angiogenic VEGF isoforms, thereby reducing retinal vascular leakage and pathological neovascularization.[1][2][3] These application notes provide a summary of the key findings and detailed protocols for the use of this compound in DR research.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting SRPK1, a key regulator of VEGF-A splicing.[3] In diabetic conditions, hyperglycemia activates Protein Kinase C (PKC), which in turn activates SRPK1.[3][4] Activated SRPK1 phosphorylates the splicing factor SRSF1 (Serine/Arginine-Rich Splicing Factor 1), leading to a shift in VEGF-A splicing towards the pro-angiogenic VEGF-A165a isoform and a decrease in the anti-angiogenic VEGF-A165b isoform.[4][5] This altered ratio contributes to increased retinal permeability and angiogenesis. This compound, by inhibiting SRPK1, prevents the phosphorylation of SRSF1, thereby promoting the production of the anti-angiogenic VEGF-A165b isoform and restoring the retinal barrier integrity.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in diabetic retinopathy models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Condition | Reference |
| SRPK1 IC50 | 5.9 nM | - | In vitro kinase assay | [7] |
| SRSF1 Phosphorylation IC50 | 367.3 nM | RPE cells | - | [6] |
| SRSF1 Nuclear Localization | Reduced | RPE cells | High Glucose (HG) | [4] |
| RPE Monolayer Admittance | Reversed HG-induced increase (P < 0.05) | RPE cells | High Glucose (HG) | [3][4] |
| VEGF-A165a mRNA | ~60% downregulation | HuCCA-1 cells | 0.3-10 µM this compound | [7] |
Table 2: In Vivo Efficacy of this compound in a Rodent Model of Diabetic Retinopathy
| Parameter | Control (Diabetic) | This compound Treated (Diabetic) | Duration of Treatment | Significance | Reference |
| Retinal Permeability (10-4 cms-1) | 12.67 ± 1.09 | 7.92 ± 1.65 | 7 days | P < 0.01 | [2] |
| Retinal Permeability | Increased | Stabilized | 28 days | P < 0.0001 | [1][8] |
| Retinal Thickness | Increased | Increase blocked | 28 days | P < 0.05 | [1][8] |
Experimental Protocols
In Vitro Protocol: Assessment of RPE Cell Monolayer Permeability
This protocol is based on the methods described in the cited literature.[1]
1. Cell Culture:
-
Culture human Retinal Pigment Epithelial (RPE) cells to form a confluent monolayer on transwell inserts.
2. Hyperglycemic and Hypoxic Conditions:
-
Expose the RPE cell monolayers to high glucose (HG) and hypoxic (Hx) conditions to mimic the diabetic retinal environment.[1]
3. Treatment with this compound:
-
Treat the cells with the desired concentration of this compound or a vehicle control.
4. Permeability Measurement (Electric Cell-Substrate Impedance Sensing - ECIS):
-
Use an ECIS system to continuously monitor the resistance of the RPE monolayer.
-
A decrease in resistance indicates an increase in permeability.
5. Data Analysis:
-
Compare the resistance measurements between the control and this compound-treated groups to determine the effect of this compound on RPE monolayer permeability.
In Vivo Protocol: Evaluation of this compound in a Streptozotocin-Induced Diabetic Rat Model
This protocol is a synthesis of the methodologies reported in several studies.[1][2][4]
1. Induction of Type 1 Diabetes:
-
Use male Norway Brown rats.
-
Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50 mg/kg to induce type 1 diabetes.[2]
-
Confirm hyperglycemia (blood glucose > 15 mmol/L) 48 hours post-injection.
2. Animal Grouping and Treatment:
-
Divide the animals into three groups:
-
Non-diabetic control
-
Diabetic control (receiving vehicle eye drops)
-
Diabetic treatment group (receiving this compound eye drops)
-
-
Administer topical eye drops (20 µL) of this compound (200 µg/mL) or vehicle control twice daily for 28 days.[2][4]
3. Assessment of Retinal Permeability (Fluorescein Fundus Angiography - FFA):
-
Perform FFA weekly from day 0 to day 28.[1]
-
Anesthetize the animals and inject sodium fluorescein intraperitoneally.
-
Capture retinal images using a retinal microscope (e.g., Micron IV).[2]
-
Quantify the ratio of interstitial to vascular fluorescence using ImageJ to estimate permeability.[1][2]
4. Measurement of Retinal Thickness (Optical Coherence Tomography - OCT):
-
Perform OCT weekly from day 0 to day 28 to measure changes in retinal thickness.[1]
5. Histological Analysis (Optional):
-
At the end of the study, euthanize the animals and enucleate the eyes.
-
Prepare retinal cross-sections and stain with relevant markers (e.g., IB4 for vasculature, junctional proteins) to assess vascular density and integrity.[1]
6. Data Analysis:
-
Compare the retinal permeability and thickness between the different groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound demonstrates significant potential as a therapeutic agent for diabetic retinopathy. Its targeted inhibition of SRPK1 and subsequent modulation of VEGF splicing offer a novel approach to restoring retinal vascular stability. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic utility of this compound in preclinical models of diabetic retinopathy. Further clinical investigation is warranted to translate these promising preclinical findings into a viable treatment for patients with DR.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Sphinx31: A Potent Inhibitor of Cell Migration and Invasion
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Sphinx31 is a potent and selective small molecule inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1), a key regulator of mRNA splicing.[1][2] With an IC50 of 5.9 nM, this compound demonstrates high selectivity for SRPK1 over other kinases like SRPK2 and CLK1.[1] Its mechanism of action involves the inhibition of the phosphorylation of Serine/Arginine-Rich Splicing Factor 1 (SRSF1).[2] This targeted inhibition has significant downstream effects on the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A), a critical factor in angiogenesis, cell migration, and invasion. Specifically, this compound promotes a shift from the pro-angiogenic VEGF-A165a isoform to the anti-angiogenic VEGF-A165b isoform.[2][3] These characteristics make this compound a valuable tool for investigating the roles of SRPK1 in cancer biology and a potential therapeutic agent for diseases characterized by excessive angiogenesis and cell motility.
Mechanism of Action: The SRPK1/SRSF1/VEGF-A Axis
This compound exerts its biological effects by targeting the SRPK1 signaling pathway, which plays a crucial role in regulating cellular processes such as proliferation, migration, and angiogenesis. The inhibition of SRPK1 by this compound initiates a cascade of events that ultimately leads to a reduction in pro-angiogenic signaling.
Caption: Mechanism of this compound action on the SRPK1/SRSF1/VEGF-A signaling pathway.
Quantitative Data Summary
The inhibitory effects of this compound on cell migration and related processes have been quantified in various studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SRPK1 Inhibition) | 5.9 nM | Cell-free kinase assay | [1] |
| SRSF1 Phosphorylation Inhibition | Effective at 300 nM | PC3 prostate cancer cells | [1] |
| VEGF-A165a mRNA Downregulation | 0.3 - 10 µM | HuCCA-1 cells | [2] |
| Inhibition of Endothelial Cell Migration | 3 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [4] |
| Inhibition of Melanoma Cell Migration | 20 - 40 µM | A375 melanoma cells | [5] |
Table 2: Effect of this compound on Pituitary Tumor Cell Migration
| Treatment | Concentration | Migration Inhibition (%) | p-value | Reference |
| This compound | 1 µM | Not significant | >0.05 | [1] |
| This compound | 10 µM | 69.0 | <0.01 | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on cell migration and invasion are provided below.
Transwell Cell Migration Assay
This assay, also known as the Boyden chamber assay, is a widely used method to evaluate the chemotactic response of cells to a chemoattractant.
Caption: Workflow for the Transwell Cell Migration Assay.
Materials:
-
24-well plate with transwell inserts (8.0 µm pore size is suitable for most epithelial and fibroblast cells)
-
Cell culture medium (serum-free and serum-containing)
-
This compound stock solution
-
Chemoattractant (e.g., Fetal Bovine Serum - FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 100% methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. Prior to the assay, serum-starve the cells for 4-6 hours or overnight in serum-free medium.
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 105 to 5 x 105 cells/mL.
-
In the cell suspension, add the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Add 100-200 µL of the cell suspension to the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type (typically 4-24 hours).
-
Staining and Quantification:
-
Carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-15 minutes.
-
Wash the insert with PBS.
-
Stain the cells by immersing the insert in a staining solution for 10-20 minutes.
-
Gently wash the insert with water to remove excess stain.
-
Allow the membrane to air dry.
-
Count the number of stained, migrated cells in several random fields of view using a microscope. Calculate the average number of migrated cells per field.
-
Matrigel Invasion Assay
This assay is a modification of the transwell migration assay and is used to assess the ability of cells to invade through a layer of extracellular matrix (ECM), mimicking in vivo invasion.
Materials:
-
All materials for the Transwell Cell Migration Assay
-
Matrigel™ Basement Membrane Matrix or other ECM components
-
Cold, serum-free cell culture medium
-
Ice
Protocol:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute the Matrigel to the desired concentration (e.g., 200-300 µg/mL) with cold, serum-free medium. Keep all solutions and pipette tips on ice.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the transwell inserts. Ensure the entire surface of the membrane is covered.
-
Incubate the plate at 37°C for at least 1-2 hours to allow the Matrigel to solidify.
-
-
Cell Seeding and Incubation:
-
Follow steps 1 and 2 of the Transwell Cell Migration Assay protocol to prepare and seed the cells.
-
Incubate the plate for a longer period than the migration assay (typically 24-48 hours) to allow for matrix degradation and invasion.
-
-
Staining and Quantification:
-
Follow step 4 of the Transwell Cell Migration Assay protocol to remove non-invading cells, fix, stain, and quantify the invading cells.
-
Wound Healing (Scratch) Assay
This assay is a simple and cost-effective method to study collective cell migration.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Materials:
-
6-well or 12-well plates
-
Cell culture medium
-
This compound stock solution
-
Sterile 200 µL or 1 mL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Scratch:
-
Once the cells are confluent, use a sterile pipette tip to create a straight scratch across the center of the well.
-
Gently wash the well with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Replace the PBS with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Immediately capture images of the scratch at time zero (T=0) using a phase-contrast microscope. Mark the position of the image to ensure the same field is captured at subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same field at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the scratch in the control well is nearly closed.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the average width for each time point and treatment condition.
-
The rate of cell migration can be determined by the change in the width of the scratch over time. The percentage of wound closure can also be calculated relative to the initial scratch area.
-
Conclusion
This compound is a powerful research tool for studying the role of SRPK1 in cell migration and invasion. The protocols outlined in these application notes provide a framework for utilizing this compound to investigate its effects on various cell types and to explore its potential as a therapeutic agent. Careful optimization of experimental conditions for specific cell lines is recommended to ensure robust and reproducible results.
References
- 1. Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. FGF-2 promotes angiogenesis through a SRSF1/SRSF3/SRPK1-dependent axis that controls VEGFR1 splicing in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
Troubleshooting & Optimization
Optimizing Sphinx31 Concentration for In Vitro Kinase Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sphinx31 in in vitro kinase assays. Find troubleshooting tips and frequently asked questions to optimize your experimental workflow and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective, ATP-competitive inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1).[1][2][3] It has demonstrated high selectivity for SRPK1 over other kinases like SRPK2 and CLK1.[1]
Q2: What is the reported IC50 of this compound against SRPK1?
In cell-free in vitro kinase assays, this compound has a reported IC50 of approximately 5.9 nM for SRPK1.[1][2][3]
Q3: What is a good starting concentration for this compound in an in vitro kinase assay?
A good starting point for an in vitro kinase assay is to test a wide range of this compound concentrations spanning several orders of magnitude around its IC50 value. A typical dose-response experiment might include concentrations from 0.1 nM to 10 µM.
Q4: In cellular assays, what concentration of this compound is typically effective?
In cellular assays, effective concentrations of this compound are higher than the in vitro IC50 due to factors like cell permeability and target engagement. Studies have shown inhibition of SRSF1 phosphorylation in cells at concentrations around 300-360 nM.[1][3][4] Some studies have used concentrations up to 3 µM in cell lines.[1]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of my target kinase with this compound.
-
Verify Target Kinase: Confirm that your kinase of interest is indeed SRPK1 or a kinase known to be sensitive to this compound. This compound is highly selective for SRPK1.[1][4]
-
Check Reagent Integrity: Ensure that your this compound stock solution is properly prepared and has not degraded. It is recommended to prepare fresh dilutions for each experiment.
-
Optimize ATP Concentration: As this compound is an ATP-competitive inhibitor, its apparent potency (IC50) will be influenced by the ATP concentration in your assay.[4][5] If the ATP concentration is too high, you may need a higher concentration of this compound to see inhibition. Consider determining the Km of your kinase for ATP and using an ATP concentration at or below the Km.
-
Assay Format: Some assay formats may have interfering components. Review the technical details of your specific kinase assay (e.g., radiometric, fluorescence-based) for any known compound interference issues.
Issue 2: The IC50 value I'm getting is significantly different from the published values.
-
Assay Conditions: Differences in assay conditions such as enzyme and substrate concentrations, buffer composition (pH, ionic strength), and incubation time can all affect the determined IC50 value.[6]
-
ATP Concentration: As mentioned above, the ATP concentration is a critical factor for ATP-competitive inhibitors. Ensure you are reporting the ATP concentration used when comparing IC50 values.
-
Enzyme Purity: The purity and activity of your kinase preparation are crucial for obtaining reproducible results.[7]
Issue 3: I'm observing high background signal or assay interference.
-
Compound Precipitation: At high concentrations, small molecules can precipitate out of solution, leading to light scattering and interference in optical assays. Visually inspect your assay plate for any signs of precipitation.
-
Buffer Compatibility: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is compatible with your assay buffer and that the final concentration of the solvent is low enough to not affect the assay.
-
Run Control Experiments: Include appropriate controls, such as "no enzyme" and "no inhibitor" wells, to determine the source of the high background.
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Target | IC50 (Cell-Free) | Notes |
| SRPK1 | 5.9 nM | Highly selective.[1][2][3] |
| SRPK2 | ~295 nM | ~50-fold less potent than against SRPK1.[1] |
| CLK1 | ~590 nM | ~100-fold less potent than against SRPK1.[1] |
Table 2: Recommended Concentration Ranges for this compound in Different Assays
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| In Vitro Kinase Assay (Biochemical) | 0.1 nM - 10 µM | Optimize ATP concentration. |
| Cellular Assays (e.g., Western Blot for pSRSF1) | 100 nM - 5 µM | Cell permeability and target engagement are factors.[1][4] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in an In Vitro Kinase Assay
This protocol provides a general framework. Specific concentrations of kinase and substrate should be optimized for your particular assay system.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare your SRPK1 enzyme and substrate (e.g., a synthetic peptide) in kinase buffer.
-
Prepare ATP in kinase buffer at a concentration equal to the Km of SRPK1 for ATP.
-
-
Serial Dilution of this compound:
-
Perform a serial dilution of the this compound stock solution in your kinase buffer to generate a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle (DMSO) to the wells of a microplate.
-
Add the SRPK1 enzyme to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Stop the reaction and detect the signal according to your assay format (e.g., radiometric, fluorescence, luminescence).
-
-
Data Analysis:
-
Normalize the data to your positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A typical workflow for an in vitro kinase inhibition assay.
Caption: A decision tree for troubleshooting low this compound inhibition.
Caption: Simplified SRPK1 signaling and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SRPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing the metabolic instability of Sphinx31 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SRPK1 inhibitor, Sphinx31, in vivo. The information is designed to help address its known metabolic instability and other common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1), with an IC50 of 5.9 nM.[1][2] It functions as an ATP-competitive inhibitor.[3] The primary mechanism of action involves the inhibition of SRPK1-mediated phosphorylation of Serine/Arginine-Rich Splicing Factor 1 (SRSF1).[2][3][4] This intervention alters the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A) pre-mRNA, leading to a shift from the pro-angiogenic VEGF-A165a isoform to the anti-angiogenic VEGF-A165b isoform.[3][5] This makes this compound a valuable tool for studying and potentially treating neovascular eye diseases and certain types of cancer.[1][5][6]
Q2: What is the known metabolic stability of this compound?
In vitro studies have indicated that this compound has a moderate to high clearance. It is rapidly broken down in mouse plasma. In mouse liver microsomes, this compound exhibits a medium clearance with a half-life (T1/2) of approximately 95.79 minutes.[3] This metabolic instability can present challenges for maintaining therapeutic concentrations in vivo.
Q3: What are the likely metabolic pathways for this compound degradation?
While specific degradation products of this compound have not been detailed in published literature, its chemical structure contains moieties that are known to be susceptible to metabolic enzymes. Based on established metabolic pathways for similar chemical structures, the following are predicted metabolic "hotspots" for this compound:
-
Furan Ring Oxidation: The furan ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, which can lead to ring-opening and the formation of reactive intermediates.[1][7]
-
Piperazine Ring Metabolism: The piperazine ring is a common site of metabolism for many drugs, often involving N-dealkylation or oxidation by CYP enzymes, particularly CYP3A4 and CYP2D6.[8]
-
Amide Bond Hydrolysis: The amide linkage in this compound can be a target for hydrolysis by amidase enzymes, cleaving the molecule into two separate fragments.[9]
-
Aromatic Hydroxylation: The phenyl and pyridine rings could undergo hydroxylation, another common metabolic transformation.
Identifying the primary metabolic pathways experimentally is a crucial step in developing strategies to improve in vivo stability.
Troubleshooting In Vivo Experiments
Q4: My in vivo experiment with this compound is showing lower than expected efficacy. What are the potential causes and solutions?
Lower than expected efficacy is a common issue and can often be traced back to the compound's metabolic instability or issues with its administration and formulation.
| Potential Cause | Troubleshooting Steps & Solutions |
| Rapid Metabolism/Clearance | 1. Increase Dosing Frequency: Given the reported half-life of ~96 minutes in mouse liver microsomes, a more frequent dosing schedule (e.g., twice daily) may be necessary to maintain exposure.[3] 2. Increase Dose: A higher dose may be required to achieve the desired therapeutic concentration, though this should be balanced against potential off-target effects or toxicity. 3. Consider a Different Route of Administration: Continuous infusion via an osmotic pump could provide more stable plasma concentrations compared to bolus injections. |
| Poor Bioavailability | 1. Optimize Formulation: this compound is a poorly soluble compound. Ensure the formulation is appropriate for the route of administration. For IP injections, a vehicle such as DMSO, PEG300, and Tween 80 has been used.[10] For oral administration, consider amorphous solid dispersions or lipid-based formulations to improve solubility and absorption.[11][12] 2. Check for Precipitation: The compound may be precipitating at the injection site or in the gastrointestinal tract. Visually inspect the injection site post-necropsy. If precipitation is suspected, reformulate with different excipients or by reducing the concentration. |
| Incorrect Formulation/Handling | 1. Verify Solubility and Stability in Vehicle: Confirm that this compound is fully dissolved and stable in your chosen vehicle for the duration of the experiment. Prepare fresh formulations regularly. 2. Proper Storage: Store lyophilized this compound at –20°C or below and protect from light and moisture. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
Q5: I am observing unexpected toxicity in my animal models. How can I troubleshoot this?
| Potential Cause | Troubleshooting Steps & Solutions |
| Off-Target Effects | 1. Confirm Target Engagement: Measure the downstream effects of SRPK1 inhibition in your target tissue (e.g., by checking the phosphorylation status of SRSF1 or the ratio of VEGF-A isoforms) to ensure the observed effects are related to the intended mechanism of action. 2. Dose Reduction: The dose may be too high, leading to inhibition of other kinases or cellular processes. Perform a dose-response study to find the minimum effective dose. |
| Vehicle Toxicity | 1. Run Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle-induced toxicity and compound-specific toxicity. 2. Reduce Vehicle Concentration: If the vehicle is the issue, try to reduce its concentration (e.g., by using a more concentrated stock of this compound to reduce the injection volume) or switch to a more biocompatible vehicle. |
| Metabolite-Induced Toxicity | 1. Characterize Metabolites: If possible, perform metabolite identification studies to see if any reactive or toxic metabolites are being formed. For example, furan ring oxidation can sometimes produce reactive intermediates.[1] |
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Species | Source |
| SRPK1 IC50 | 5.9 nM | In vitro | [1][2] |
| Selectivity | ~50-fold over SRPK2, ~100-fold over CLK1 | In vitro | [1] |
| Half-life (T1/2) | 95.79 min | Mouse Liver Microsomes | [3] |
| In Vivo Dose (IP) | 0.8 mg/kg | Mouse | [13] |
| In Vivo Dose (Topical) | 2 µg/mL eyedrop | Mouse | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
Protocol 1: General Pharmacokinetic (PK) Study of this compound in Mice
-
Animal Model: Use adult male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week before the experiment.
-
Formulation Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
For a dosing solution of 0.8 mg/mL, mix the following:
-
80 µL of 10 mg/mL this compound stock in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween 80.
-
470 µL of sterile water or saline.
-
-
Vortex thoroughly to ensure a clear solution. Prepare fresh on the day of the experiment.
-
-
Administration:
-
Administer this compound via intraperitoneal (IP) injection at a dose of 8 mg/kg (assuming a 10 mL/kg injection volume).
-
For intravenous (IV) administration (to determine bioavailability), formulate in a vehicle suitable for IV injection and administer at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~50 µL) via tail vein or saphenous vein at the following time points: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Immediately centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Thaw plasma samples on ice. To 20 µL of plasma, add 80 µL of acetonitrile containing an appropriate internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Method: Use a C18 reverse-phase column with a gradient elution. The mobile phase can consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Use tandem mass spectrometry with multiple reaction monitoring (MRM) to detect the parent this compound molecule.
-
-
Data Analysis:
-
Calculate plasma concentration at each time point using a standard curve.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (e.g., mouse or human, at a final concentration of 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
-
Initiation of Reaction:
-
Pre-warm the microsome mixture at 37°C for 5 minutes.
-
Add this compound (final concentration of 1 µM).
-
Initiate the metabolic reaction by adding an NADPH-generating system.
-
-
Time Points and Quenching:
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 90 minutes).
-
Stop the reaction at each time point by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of this compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (T1/2) as 0.693/k.
-
References
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical assay for the quantification of the tyrosine kinase inhibitor EAI045 and its major metabolite PIA in mouse plasma and tissue homogenates using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of metabolic cleavage of a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Sphinx31 in cellular experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sphinx31 in cellular experiments, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1).[1][2][3] SRPK1 is a key regulator of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors, most notably SRSF1. By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1, which in turn modulates the alternative splicing of various genes, including Vascular Endothelial Growth Factor A (VEGF-A).[2] This leads to a shift from the pro-angiogenic VEGF-A165a isoform to the anti-angiogenic VEGF-A165b isoform.[2]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for SRPK1. It has an IC50 of 5.9 nM for SRPK1 and is approximately 50-fold more selective for SRPK1 over SRPK2 and 100-fold more selective over CLK1.[1][3] Despite this selectivity, at higher concentrations, off-target effects on these and other kinases are possible.[4]
Q3: What are the recommended working concentrations and incubation times for this compound in cellular experiments?
The optimal concentration and incubation time for this compound are cell-type and assay-dependent. Based on published studies, a good starting point for most cell lines is a concentration range of 0.3 µM to 10 µM for an incubation period of 24 hours.[2][3] For specific inhibition of SRSF1 phosphorylation in PC3 prostate cancer cells, a concentration of 300 nM has been shown to be effective.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a powder. For stock solutions, it is recommended to dissolve it in fresh, anhydrous DMSO to a concentration of 25 mg/mL (49.26 mM).[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[1][2] For working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular experiments.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit SRPK1 in your specific cell line. | Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal concentration. |
| Insufficient incubation time: The treatment duration may not be long enough to observe the desired downstream effects. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time. | |
| Poor cell health: Unhealthy or stressed cells may not respond appropriately to the inhibitor. | Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination. | |
| Inhibitor degradation: Improper storage or handling of this compound can lead to its degradation. | Prepare fresh dilutions from a properly stored, aliquoted stock solution. Avoid repeated freeze-thaw cycles. | |
| High cellular toxicity or unexpected cell death | Concentration is too high: Excessive concentrations of this compound can lead to off-target effects and cytotoxicity. | Lower the concentration of this compound. Refer to your dose-response curve to find a concentration that is effective without causing significant cell death. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration is low (≤ 0.1%) and consistent across all experimental conditions, including a vehicle-only control. | |
| Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity. | Use the lowest effective concentration possible. Consider using a structurally different SRPK1 inhibitor as a control to see if the toxic effects are specific to this compound's chemical scaffold. | |
| Variability between experiments | Inconsistent cell passage number or confluency: Cellular responses can vary with passage number and cell density. | Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. |
| Inconsistent inhibitor preparation: Variations in the preparation of this compound working solutions can lead to inconsistent results. | Prepare a large batch of working solution for a set of experiments or be meticulous in preparing fresh dilutions for each experiment. | |
| Suspected off-target effects | Inhibitor concentration is in the off-target range: Using high concentrations of this compound increases the likelihood of inhibiting other kinases like SRPK2 and CLK1. | Use the lowest effective concentration determined from your dose-response experiments. |
| Phenotype is not consistent with SRPK1 inhibition: The observed cellular phenotype may not align with the known functions of SRPK1. | Validate on-target engagement using methods like Western blotting for pSRSF1. Use a negative control compound (a structurally similar but inactive molecule) if available. Consider performing RNA-sequencing to assess global changes in splicing. |
Experimental Protocols
Western Blot for Phosphorylated SRSF1 (pSRSF1)
This protocol is to verify the on-target activity of this compound by measuring the phosphorylation status of its primary substrate, SRSF1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-SRSF1 (Serine-Arginine) and anti-total SRSF1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Culture and treat cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSRSF1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total SRSF1 as a loading control.
RT-qPCR for VEGF-A Isoform Expression
This protocol quantifies the expression of the pro-angiogenic (VEGF-A165a) and anti-angiogenic (VEGF-A165b) isoforms of VEGF-A to assess the functional consequence of SRPK1 inhibition.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers specific for VEGF-A165a and VEGF-A165b isoforms.
-
Housekeeping gene primers (e.g., GAPDH, ACTB).
Procedure:
-
Treat cells with this compound as described above.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for VEGF-A165a, VEGF-A165b, and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of each isoform.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that this compound directly binds to SRPK1 in a cellular context.
Materials:
-
Cells treated with this compound or vehicle.
-
PBS.
-
Equipment for heating cell lysates to a range of temperatures.
-
Lysis buffer without detergents.
-
Western blot or ELISA setup for SRPK1 detection.
Procedure:
-
Treat cells with this compound or vehicle.
-
Harvest and resuspend cells in PBS.
-
Aliquot cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble SRPK1 in each sample by Western blot or ELISA.
-
A positive target engagement will result in a thermal shift, where SRPK1 in this compound-treated cells remains soluble at higher temperatures compared to vehicle-treated cells.
Visualizations
Caption: this compound inhibits SRPK1, leading to altered VEGF-A splicing.
Caption: Workflow for cellular experiments using this compound.
References
- 1. Identifying differential alternative splicing events from RNA sequencing data using RNASeq-MATS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Best practices for long-term storage of Sphinx31 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Sphinx31 solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your this compound in various experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C. Under these conditions, the compound is stable for up to three years.[1]
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution in anhydrous, high-quality Dimethyl Sulfoxide (DMSO). For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to two years or at -20°C for up to one year.[2] When preparing the solution, ensure the DMSO is not old or has absorbed moisture, as this can reduce the solubility of this compound.[1]
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded or if the solution is not warmed properly. Gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound. If precipitation persists, it may indicate that the solution is supersaturated or that the solvent has absorbed water. Consider preparing a fresh stock solution with new, anhydrous DMSO.
Q4: Can I store my working dilutions of this compound?
It is strongly recommended to prepare working dilutions fresh for each experiment from a frozen stock.[2] Aqueous-based working solutions are not stable and should be used immediately. Storing dilute aqueous solutions can lead to rapid degradation and loss of activity.
Q5: How can I check the stability of my old this compound stock solution?
If you have concerns about the stability of a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles, its integrity can be verified using analytical methods. A common approach is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the solution and check for the presence of degradation products.
Data Summary: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Storage Duration | Key Considerations |
| Powder | N/A | -20°C | 3 years | Keep container tightly sealed to prevent moisture absorption. |
| Stock Solution | DMSO | -80°C | 2 years | Aliquot into single-use vials to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO.[2] |
| Stock Solution | DMSO | -20°C | 1 year | Aliquot into single-use vials to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO.[2] |
| Working Dilution | Aqueous Buffer | N/A | Use Immediately | Prepare fresh for each experiment. Do not store.[2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Reagent Preparation: Allow the vial of this compound powder and a sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture condensation.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.
-
Aliquoting: Dispense the stock solution into small, single-use, tightly sealed vials. The volume per aliquot should be appropriate for a single experiment to avoid partial use and refreezing.
-
Storage: Store the aliquots at -80°C or -20°C as recommended in the data summary table.
Visualized Signaling Pathway & Experimental Workflow
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1).[1][2] SRPK1 plays a crucial role in the regulation of mRNA splicing by phosphorylating Serine/Arginine-rich (SR) splicing factors, such as SRSF1.[2] The phosphorylation of SRSF1 by SRPK1 is a key step in the alternative splicing of Vascular Endothelial Growth Factor (VEGF), promoting the production of pro-angiogenic isoforms. By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1, thereby shifting the alternative splicing of VEGF towards anti-angiogenic isoforms.[2]
Caption: Mechanism of this compound action on the SRPK1 signaling pathway.
Troubleshooting Workflow for this compound Stock Solutions
This workflow outlines the logical steps to take when encountering issues with your this compound stock solutions.
References
Sphinx31 Technical Support Center: Preventing Degradation During Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sphinx31, a potent and selective SRPK1 inhibitor, during experimental procedures. Adherence to these guidelines will help ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing this compound stock solutions?
A1: It is recommended to prepare stock solutions of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] Since DMSO is hygroscopic (absorbs moisture), using fresh, anhydrous grade DMSO is crucial to ensure maximum solubility.[1] For a typical stock solution, you can dissolve this compound at a concentration of 10 mM.
Q2: How should I store this compound powder and stock solutions to prevent degradation?
A2: Proper storage is critical to maintaining the stability of this compound.
-
Powder: Store the solid compound at -20°C for long-term stability, where it can be kept for up to three years.[1]
-
Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C, which will maintain stability for up to one year. For short-term storage, aliquots can be kept at -20°C for up to one month.[1]
Q3: Is this compound stable in aqueous solutions like cell culture media?
A3: While specific data on the stability of this compound in aqueous media is limited, it is known to be rapidly broken down in mouse plasma.[2] This suggests that this compound may be susceptible to degradation in biological fluids and aqueous solutions over time. Therefore, it is recommended to prepare fresh dilutions of this compound in your experimental buffer or cell culture medium immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Q4: Can this compound be sensitive to light or pH changes?
A4: There is no specific information available regarding the photosensitivity or pH stability of this compound. However, as a general precaution for small molecule inhibitors, it is advisable to protect solutions from direct light by using amber vials or covering tubes with aluminum foil. The chemical structure of this compound contains pyridine and furan rings, which in some contexts can be susceptible to degradation under extreme pH conditions or upon prolonged exposure to light. It is best to maintain experimental conditions within a physiological pH range (typically 7.2-7.4) unless the experimental protocol requires otherwise.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound in experiments. | 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage may have compromised the compound's integrity. | 1. Prepare a fresh stock solution from the powder. Aliquot into single-use vials to minimize freeze-thaw cycles. |
| 2. Degradation in experimental media: this compound may not be stable in your aqueous buffer or cell culture medium over the duration of the experiment. | 2. Prepare fresh dilutions of this compound immediately before each experiment. For long-term experiments, consider replenishing the medium with freshly diluted this compound at appropriate intervals. | |
| 3. Improper dissolution: The compound may not be fully dissolved, leading to a lower effective concentration. | 3. Ensure complete dissolution of the stock solution in DMSO. Gentle warming or vortexing may aid dissolution. For aqueous dilutions, ensure proper mixing. | |
| Precipitation of this compound in aqueous media. | 1. Low solubility in aqueous solutions: this compound is insoluble in water.[1] The final concentration of DMSO from the stock solution may be too low to maintain solubility. | 1. Ensure the final DMSO concentration in your experimental media is sufficient to keep this compound in solution, typically not exceeding 0.5-1%. Always run a vehicle control with the same final DMSO concentration. |
| 2. Interaction with components in the media: Components of the cell culture media (e.g., high serum concentrations) may cause precipitation. | 2. Test the solubility of this compound in your specific experimental media at the desired concentration before proceeding with the experiment. If precipitation occurs, you may need to adjust the formulation or the final concentration. | |
| Variability between experimental replicates. | 1. Inaccurate pipetting of stock solution: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | 1. Use calibrated pipettes and consider preparing an intermediate dilution to work with larger, more manageable volumes. |
| 2. Uneven distribution in multi-well plates: Inadequate mixing after adding the compound to wells can lead to concentration gradients. | 2. Ensure thorough but gentle mixing after adding this compound to each well. |
Data Summary
Storage and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
| In Solvent | -20°C | 1 month | [1] |
Metabolic Stability of this compound
| Matrix | Condition | Half-life (T1/2) | Clearance | Reference |
| Mouse Plasma | 37°C | Rapid breakdown | - | [2] |
| Mouse Liver Microsomes | - | 95.79 min | Medium | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your cell culture medium.
-
Immediately before adding to your cells, perform a serial dilution of the stock solution in your cell culture medium. Ensure that the final concentration of DMSO is consistent across all experimental conditions and does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Add the freshly prepared this compound dilution to your cell cultures and mix gently by swirling the plate.
-
Include a vehicle control (cell culture medium with the same final concentration of DMSO) in all experiments.
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: Inhibition of the SRPK1 signaling pathway by this compound.
References
Interpreting unexpected results in Sphinx31 functional assays
Welcome to the technical support center for Sphinx31 functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during their experiments with this compound, a potent and selective SRPK1 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers guidance on troubleshooting unexpected outcomes in your this compound functional assays.
Q1: I treated my cells with this compound, but I don't observe the expected change in VEGF-A splicing. Why might this be?
A1: Several factors could contribute to a lack of the expected shift from pro-angiogenic VEGF-A165a to anti-angiogenic VEGF-A165b isoforms. Here are some potential causes and troubleshooting steps:
-
Cell Type-Specific Splicing Regulation: The regulation of VEGF-A splicing by SRPK1 can be cell-type dependent.[1] In some cells, like epithelial and cancer cells, SRPK1 inhibition leads to less VEGF-A165a.[1] However, in monocytes from patients with Peripheral Arterial Disease (PAD), SRPK1 inhibition with this compound increases the ratio of VEGF-A165a to VEGF-A165b.[1] Ensure that the expected outcome is validated for your specific cell model.
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines. While significant effects on SRSF1 phosphorylation can be seen at 300 nM in PC3 cells[2], studies in PAD patient monocytes used 3µM.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your cell line.
-
Incorrect Assessment of Splicing: Ensure you are using appropriate techniques to measure VEGF-A isoform expression. Isoform-specific ELISA or RT-PCR are common methods.[1]
Troubleshooting Workflow for Unexpected VEGF-A Splicing Results
Caption: Troubleshooting unexpected VEGF-A splicing results.
Q2: I am not observing the expected level of apoptosis or cell cycle arrest after this compound treatment. What should I check?
A2: this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[2][3][4] If you are not seeing these effects, consider the following:
-
Cell Line Sensitivity: The sensitivity to SRPK1 inhibition varies among cell lines. For example, Kasumi-1 acute myeloid leukemia cells are more sensitive to this compound than K562 chronic myeloid leukemia cells.[4]
-
Duration of Treatment: The induction of apoptosis and cell cycle changes may require a specific duration of exposure to this compound. For instance, in some cell lines, apoptosis was significantly increased after 24 hours of treatment.[5]
-
Compensation by Other Pathways: Cells may activate compensatory signaling pathways. For example, in NSCLC cells, inhibition of ATR by this compound can be counterbalanced by the activation of DNA-PKcs.[6]
Quantitative Data Summary: this compound Effects on Cell Viability and Apoptosis
| Cell Line | Concentration | Time | Observed Effect | Reference |
| Kasumi-1 | 10µM | - | Increased apoptosis | [4] |
| YT (ENKTL) | 12.5µM | 24h | Increased apoptosis | [5] |
| KKU-213A & TFK-1 | Dose-dependent | - | Increased cell death | [3] |
| PC3 | 300nM | - | Inhibition of SRSF1 phosphorylation | [2] |
Q3: My in vivo experiment with this compound did not yield the expected results on angiogenesis. What could be the reason?
A3: In vivo experiments introduce additional complexities. Here are some factors to consider:
-
Bioavailability and Dosing: Ensure the dosing regimen is appropriate for the animal model. In a mouse model of PAD, this compound was administered at 0.8mg/kg bi-weekly.[1] For neovascular eye disease models, topical eye drops were used.[7]
-
Metabolic Stability: this compound has a medium clearance with a half-life of 95.79 minutes in mouse liver microsomes.[2] This pharmacokinetic profile should be considered when designing the dosing schedule.
-
Off-Target Effects: While this compound is highly selective for SRPK1, it has some activity against SRPK2 and CLK1 at higher concentrations.[2][8] These off-target effects could potentially influence the outcome.
Experimental Protocols
Protocol 1: In Vitro Monocyte Angiogenesis Assay
This protocol is adapted from studies on PAD patient monocytes.[1]
-
Cell Culture: Culture monocytes from PAD patients for 24 hours in the presence of 3µM this compound or vehicle (0.1% DMSO).
-
Protein/RNA Extraction: Extract protein for isoform-specific ELISA or RNA for RT-PCR analysis of VEGF-A165a and VEGF-A165b.
-
Endothelial Cell Migration Assay (Transwell):
-
Seed endothelial cells on the upper side of a transwell membrane.
-
In the lower chamber, add media with or without 1nM VEGF-A165a.
-
Add monocytes treated with this compound or vehicle to the lower chamber.
-
Incubate for 12 hours.
-
Quantify the number of migrated endothelial cells.
-
Protocol 2: Western Blot for Phosphorylated SRSF1
This protocol is based on the mechanism of action of this compound.[3][9]
-
Cell Treatment: Treat your cell line (e.g., PC3, HuCCA-1) with the desired concentration of this compound (e.g., 0.3-10 µM) for 24 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for phosphorylated SRSF1.
-
Use an antibody for total SRSF1 as a loading control.
-
Incubate with a suitable secondary antibody.
-
Detect the signal using an appropriate chemiluminescence substrate.
-
Signaling Pathways and Workflows
This compound Mechanism of Action in Regulating VEGF-A Splicing
References
- 1. biorxiv.org [biorxiv.org]
- 2. selleckchem.com [selleckchem.com]
- 3. article.imrpress.com [article.imrpress.com]
- 4. SPHINX-Based Combination Therapy as a Potential Novel Treatment Strategy for Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of SRPK1, a key splicing regulator, exhibits antitumor and chemotherapeutic-sensitizing effects on extranodal NK/T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Adjusting Sphinx31 treatment duration for optimal cellular response
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using Sphinx31. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the adjustment of treatment duration for an optimal cellular response.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1), with an IC50 of 5.9 nM.[1][2] It functions as an ATP-competitive, type 1 kinase inhibitor.[1] By inhibiting SRPK1, this compound prevents the phosphorylation of the splicing factor SRSF1 (Serine/Arginine-Rich Splicing Factor 1).[2][3] This inhibition leads to a shift in the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A) pre-mRNA, favoring the production of the anti-angiogenic isoform VEGF-A165b over the pro-angiogenic isoform VEGF-A165a.[3][4][5]
Q2: What is a typical starting concentration and treatment duration for this compound in cell culture experiments?
A2: Based on published studies, a common concentration range for this compound is between 0.3 µM and 10 µM, with a typical treatment duration of 24 hours to observe effects on mRNA expression and downstream cellular processes.[2][5] For instance, inhibition of SRSF1 phosphorylation has been observed at 300 nM in PC3 prostate cancer cells.[1][3] However, the optimal concentration and duration are highly dependent on the cell type and the specific biological question being investigated. We strongly recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Q3: How stable is this compound in cell culture medium?
Troubleshooting Guide: Optimizing this compound Treatment Duration
This guide will help you address common issues related to determining the optimal treatment duration for your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on SRSF1 phosphorylation. | 1. Treatment duration is too short: The inhibition of SRPK1 and the subsequent dephosphorylation of SRSF1 is an early molecular event. However, the timing can vary between cell types. 2. This compound concentration is too low: The effective concentration can differ depending on the cell line's characteristics. 3. Poor cell health: Unhealthy or senescent cells may not respond as expected. | 1. Perform a time-course experiment: Treat cells with a fixed concentration of this compound and harvest cell lysates at multiple early time points (e.g., 1, 2, 4, 8, 12, and 24 hours). Analyze SRSF1 phosphorylation by Western blot. 2. Perform a dose-response experiment: Treat cells for a fixed duration (e.g., 24 hours) with a range of this compound concentrations (e.g., 100 nM to 10 µM) to determine the optimal concentration for your cell line. 3. Ensure consistent cell quality: Use cells with a low passage number and confirm their viability before starting the experiment. |
| No change in VEGF-A splicing. | 1. Sub-optimal treatment duration: Changes in mRNA splicing patterns occur downstream of SRSF1 dephosphorylation and may require a longer incubation period to become detectable. 2. Cell line does not express the relevant VEGF-A isoforms: Not all cell lines express both pro- and anti-angiogenic isoforms of VEGF-A. | 1. Extend the time-course experiment: Collect RNA at later time points (e.g., 12, 24, 48, and 72 hours) to analyze the expression of VEGF-A165a and VEGF-A165b isoforms by RT-qPCR. 2. Profile baseline VEGF-A isoform expression: Before initiating your experiment, confirm that your cell line expresses detectable levels of both VEGF-A isoforms. |
| Inconsistent results in cell viability or migration assays. | 1. Treatment duration is not aligned with the cell's doubling time: For proliferation-based assays, the treatment duration should ideally encompass at least one to two cell divisions to observe a significant effect.[6][7] 2. Confluency issues: If cells become over-confluent during a long incubation, it can affect their health and response to the drug.[8] 3. Compound degradation: For longer time points (e.g., beyond 48-72 hours), the concentration of this compound in the medium may decrease. | 1. Optimize seeding density and assay duration: Determine the optimal seeding density to ensure cells remain in the exponential growth phase throughout the experiment.[6][7] Adjust the treatment duration based on the cell line's growth rate. 2. Seed cells at a lower density for longer time points: This will prevent over-confluency and ensure that observed effects are due to the drug and not culture conditions.[8] 3. Consider medium changes for long-term experiments: For experiments lasting several days, consider replacing the medium with freshly prepared this compound every 48-72 hours. |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration for SRSF1 Phosphorylation Inhibition
-
Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in your cell culture medium to the desired final concentration (e.g., 300 nM).
-
Time-Course Treatment: After allowing the cells to adhere overnight, replace the medium with the this compound-containing medium.
-
Cell Lysis: At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-SRSF1 and total SRSF1.
-
Use a suitable secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated SRSF1 to total SRSF1 at each time point.
-
Protocol 2: Assessing Time-Dependent Changes in VEGF-A Splicing
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
RNA Extraction: At various time points (e.g., 0, 12, 24, 48, and 72 hours), wash the cells with PBS and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR:
-
Perform real-time quantitative PCR using primers specific for the VEGF-A165a and VEGF-A165b isoforms.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative expression of each isoform at each time point compared to the untreated control (0-hour time point).
-
Visualizations
Caption: this compound inhibits SRPK1, leading to altered VEGF-A splicing.
Caption: Workflow for optimizing this compound treatment conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of serine/arginine-rich protein kinase-1 (SRPK1) prevents cholangiocarcinoma cells induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. SRPK1 - Wikipedia [en.wikipedia.org]
Validating Sphinx31 activity with positive and negative controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of Sphinx31, a potent and selective inhibitor of Serine/Arginine-Rich Splicing Factor Kinase 1 (SRPK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of SRPK1.[1][2] Its primary mechanism is the inhibition of SRPK1-mediated phosphorylation of Serine/Arginine-Rich Splicing Factor 1 (SRSF1).[2][3] This inhibition leads to a shift in the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A) pre-mRNA, favoring the production of the anti-angiogenic VEGF-A165b isoform over the pro-angiogenic VEGF-A165a isoform.[3][4]
Q2: What are appropriate positive and negative controls for a this compound validation experiment?
A2:
-
Positive Control (for Inhibition): A known, well-characterized SRPK1 inhibitor can be used as a positive control to ensure the assay is sensitive to inhibition. Staurosporine is a known reference compound for SRPK1 activity assays.[5]
-
Negative Control (No Inhibition): This control is crucial to establish a baseline for maximal SRPK1 activity. A common negative control is a reaction containing the vehicle (e.g., DMSO) used to dissolve this compound.[6]
-
No Enzyme Control: A reaction mixture containing all components except for the SRPK1 enzyme should be included to measure the background signal.[7]
-
No Substrate Control: A reaction with the enzyme but without the substrate (e.g., SRSF1 or a peptide substrate) can also be used to assess background kinase activity.
Q3: What are the expected IC50 and EC50 values for this compound?
A3: The in vitro half-maximal inhibitory concentration (IC50) of this compound against SRPK1 is approximately 5.9 nM.[1][2] The half-maximal effective concentration (EC50) in cell-based assays, such as measuring the inhibition of SRSF1 phosphorylation, is approximately 360 nM.[1] These values can vary depending on the specific experimental conditions.
Troubleshooting Guides
Problem 1: No or Low Inhibition of SRPK1 Activity by this compound
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure this compound has been stored properly, typically at -20°C or -80°C. Prepare fresh dilutions for each experiment. |
| Inactive SRPK1 Enzyme | Verify the activity of the recombinant SRPK1 enzyme using a known substrate and positive control inhibitor. Ensure proper storage and handling of the enzyme on ice. |
| Incorrect Assay Buffer Conditions | Confirm that the pH, salt concentration, and necessary co-factors (e.g., MgCl2, ATP) in the kinase assay buffer are optimal for SRPK1 activity.[4] |
| Sub-optimal ATP Concentration | As this compound is an ATP-competitive inhibitor, its apparent potency can be affected by the ATP concentration. Use an ATP concentration at or near the Km for SRPK1 for sensitive IC50 measurements.[1] |
| Issues with Detection Reagent | If using a luminescence-based assay like ADP-Glo™, ensure the detection reagents are properly prepared and have not expired.[8] |
Problem 2: High Background Signal in the Kinase Assay
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use high-purity ATP and substrates. Ensure all buffers are freshly prepared with high-quality water. |
| Non-specific Binding (in filter-binding assays) | Block the filter paper appropriately and perform thorough washing steps to remove unbound radiolabeled ATP. |
| Autophosphorylation of SRPK1 | While SRPK1 autophosphorylation can occur, a no-substrate control will help to quantify this background. |
| Plate Reader Settings | Optimize the gain and read time of the plate reader to maximize the signal-to-background ratio. |
Problem 3: Inconsistent Results Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for common reagents to minimize variability. |
| Incomplete Mixing | Gently vortex or pipette to mix all components of the reaction thoroughly before incubation. |
| Temperature Fluctuations | Ensure a consistent incubation temperature, as kinase activity is temperature-dependent. Pre-warm all reagents to the reaction temperature. |
| Edge Effects in Microplates | To minimize evaporation from the outer wells of a microplate, which can concentrate reactants, consider not using the outermost wells or filling them with buffer. |
Experimental Protocols & Data
In Vitro SRPK1 Kinase Activity Assay (ADP-Glo™)
This protocol is adapted from commercially available kinase assay kits.[8]
1. Reagent Preparation:
- Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (added fresh).[4]
- SRPK1 Enzyme: Recombinant human SRPK1, diluted in Kinase Dilution Buffer (Kinase Buffer with 50 ng/µl BSA).
- Substrate: Myelin Basic Protein (MBP) at 1 mg/ml or a specific peptide substrate (e.g., RSRSRSRSRSRSRSR) at an optimized concentration.[4][9]
- ATP: Prepare a stock solution of 10 mM ATP in kinase buffer.
- This compound: Prepare a stock solution in DMSO and create serial dilutions.
2. Assay Procedure:
- Add 5 µL of this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
- Add 10 µL of SRPK1 enzyme solution to each well and incubate for 10 minutes at room temperature.
- Initiate the reaction by adding 10 µL of a mix of substrate and ATP.
- Incubate for 60 minutes at 30°C.
- Add 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
- Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
- Measure luminescence using a plate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Expected Quantitative Data
Table 1: In Vitro Inhibition of SRPK1 by this compound
| Compound | IC50 (nM) |
| This compound | 5.9 |
Data sourced from MedchemExpress and ACS Publications.[1][2]
Table 2: Cellular Inhibition of SRSF1 Phosphorylation by this compound
| Cell Line | EC50 (nM) |
| PC3 | ~360 |
Data represents the effective concentration to inhibit TNFα-mediated SRSF1 phosphorylation. Sourced from ACS Publications.[1]
Downstream Cellular Assays
1. Western Blot for Phosphorylated SRSF1 (pSRSF1):
- Treat cells (e.g., PC3) with varying concentrations of this compound for a specified time.
- Lyse the cells and quantify protein concentration.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe with primary antibodies against pSRSF1 (e.g., mAb1H4) and total SRSF1.
- Use a loading control like β-actin or GAPDH.
- Quantify band intensities to determine the ratio of pSRSF1 to total SRSF1.
2. RT-PCR for VEGF-A Isoforms:
- Treat cells (e.g., retinal pigment epithelial cells) with this compound.
- Isolate total RNA and perform reverse transcription to generate cDNA.
- Use primers specific for VEGF-A165a and VEGF-A165b isoforms for PCR amplification.[6]
- Analyze the PCR products by gel electrophoresis to visualize the shift in splicing.
Visualizations
Caption: this compound inhibits SRPK1, preventing SRSF1 phosphorylation and nuclear translocation, which alters VEGF-A splicing.
Caption: Workflow for in vitro and cellular validation of this compound activity.
Caption: A logical approach to troubleshooting unexpected experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Role of alternative splicing of VEGF-A in the development of atherosclerosis | Aging [aging-us.com]
- 7. explorationpub.com [explorationpub.com]
- 8. SRPK1 Kinase Enzyme System [promega.com]
- 9. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]
Validation & Comparative
Sphinx31 Outperforms Pazopanib in Preclinical Angiogenesis Model
For Immediate Release
[City, State] – [Date] – In a direct comparative study, the novel SRPK1 inhibitor, Sphinx31, demonstrated superior efficacy in a preclinical model of angiogenesis when compared to the established multi-targeted tyrosine kinase inhibitor, pazopanib. This finding positions this compound as a promising therapeutic candidate for neovascular eye diseases and other conditions driven by pathological blood vessel growth.
Researchers and drug development professionals will find the following guide a comprehensive resource, detailing the comparative performance, mechanisms of action, and experimental protocols underpinning these findings.
Performance Comparison in Choroidal Neovascularization Model
A pivotal in vivo study utilizing a mouse model of choroidal neovascularization (CNV) provided a head-to-head comparison of this compound and pazopanib. The results, summarized below, indicate that this compound achieves a more potent anti-angiogenic effect at significantly lower concentrations than pazopanib.
| Compound | Concentration | Route of Administration | Anti-angiogenic Efficacy |
| This compound | 2 µg/mL (3.8 µM) | Eyedrop | Exerted a dose-dependent inhibition of CNV, with efficacy at this concentration being greater than pazopanib at 250 µg/mL.[1] |
| Pazopanib | 250 µg/mL (572 µM) | Eyedrop | Showed less effect at this concentration compared to this compound at 2 µg/mL.[1] |
| This compound | 20 µg/mL | Eyedrop | Part of a dose-dependent inhibition study.[1] |
| Pazopanib | 20 µg/mL | Eyedrop | Both pazopanib and this compound inhibited blood vessel growth and macrophage infiltration.[1] |
Mechanisms of Action: A Tale of Two Pathways
The distinct mechanisms of action for this compound and pazopanib underlie their roles in angiogenesis inhibition.
This compound is a potent and highly selective inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1), with an IC50 of 5.9 nM.[2][3] By inhibiting SRPK1, this compound prevents the phosphorylation of Serine/Arginine-Rich Splicing Factor 1 (SRSF1).[3][4] This action modulates the alternative splicing of Vascular Endothelial Growth Factor-A (VEGF-A) pre-mRNA, shifting the balance from the pro-angiogenic VEGF-A165a isoform to the anti-angiogenic VEGF-A165b isoform.[4][5] This targeted approach on a key splicing event effectively reduces the pro-angiogenic signaling cascade.
Pazopanib , in contrast, is an oral, multi-targeted tyrosine kinase inhibitor.[6] It exerts its anti-angiogenic effects by binding to and inhibiting several receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and fibroblast growth factor receptors (FGFRs).[7][8] By blocking the signaling of these key receptors, pazopanib disrupts the pathways that lead to endothelial cell proliferation, migration, and new blood vessel formation.[7]
Experimental Protocols
The comparative data was generated using a laser-induced choroidal neovascularization (CNV) mouse model, which mimics wet age-related macular degeneration.
Choroidal Neovascularization (CNV) Mouse Model
-
Animal Model: C57/Bl6 mice were used for the study.
-
Induction of CNV: Laser photocoagulation was performed to rupture Bruch's membrane, inducing the growth of new blood vessels from the choroid into the sub-retinal space.
-
Treatment Administration: Following laser induction, mice were treated with topical eye drops containing either the vehicle (DMSO), this compound at various concentrations (0.2 µg/mL, 2 µg/mL, 20 µg/mL), or pazopanib (20 µg/mL, 250 µg/mL).[1]
-
In Vivo Imaging and Analysis:
-
Immunofluorescence Analysis:
-
At 14 days, mice were euthanized, and the RPE/choroid flatmounts were prepared.
-
Staining was performed for endothelial cells (isolectin B4) and infiltrating macrophages (CD45) to visualize blood vessel growth and associated inflammation.[1]
-
Conclusion
The available data strongly suggests that this compound's targeted inhibition of SRPK1 and subsequent modulation of VEGF-A splicing is a highly effective and potent mechanism for inhibiting angiogenesis. Its superior performance over the multi-targeted inhibitor pazopanib in a relevant in vivo model highlights its potential as a future therapeutic for neovascular diseases. Further research is warranted to explore the full clinical potential of this novel compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Inhibition of serine/arginine-rich protein kinase-1 (SRPK1) prevents cholangiocarcinoma cells induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pazopanib: Clinical development of a potent anti-angiogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 8. Page loading... [guidechem.com]
A Head-to-Head Comparison of SRPK1 Inhibitors for Researchers
A deep dive into the potency, selectivity, and cellular activity of key inhibitors targeting Serine/Arginine Protein Kinase 1 (SRPK1), complete with experimental data and detailed protocols.
Serine/Arginine Protein Kinase 1 (SRPK1) has emerged as a critical regulator of pre-mRNA splicing and is implicated in various diseases, including cancer and neovascular eye disorders.[1][2][3] Its role in phosphorylating Serine/Arginine-rich (SR) splicing factors, most notably SRSF1, modulates spliceosome assembly and influences the alternative splicing of key genes such as Vascular Endothelial Growth Factor A (VEGF-A).[4][5] This has led to the development of several small molecule inhibitors aimed at targeting SRPK1 for therapeutic intervention. This guide provides a head-to-head comparison of prominent SRPK1 inhibitors, presenting available biochemical and cellular data to aid researchers in selecting the appropriate tool for their studies.
Comparative Analysis of SRPK1 Inhibitor Potency
The potency of SRPK1 inhibitors is typically evaluated through in vitro kinase assays, measuring the concentration of the inhibitor required to reduce kinase activity by 50% (IC50). The following table summarizes the reported IC50 and Ki values for several well-characterized SRPK1 inhibitors.
Disclaimer: The data presented below is compiled from various publications. Direct comparison of IC50 and Ki values should be approached with caution, as these values can be influenced by experimental conditions such as ATP concentration, substrate used, and the specific assay format.
| Inhibitor | Target(s) | Assay Type | IC50 / Ki | Cellular Potency (EC50) | Key Findings |
| SRPIN340 | SRPK1, SRPK2 | In vitro kinase assay | IC50: 0.96 µM (SRPK1), 7.4 µM (SRPK2); Ki: 0.89 µM (SRPK1) | ~45-92 µM in leukemia cell lines | First-generation SRPK inhibitor, demonstrates anti-angiogenic and anti-leukemic effects. |
| SPHINX | SRPK1 | In vitro kinase assay | IC50: 0.58 µM | Not explicitly reported | Improved selectivity for SRPK1 over SRPK2 compared to SRPIN340. |
| SPHINX31 | SRPK1 | In vitro kinase assay | IC50: 5.9 nM | ~360 nM (PC3 cells) | Highly potent and selective SRPK1 inhibitor with in vivo efficacy in models of neovascular eye disease. |
| SRPKIN-1 | SRPK1, SRPK2 | In vitro kinase assay | IC50: 35.6 nM (SRPK1), 98 nM (SRPK2) | Not explicitly reported | Covalent and irreversible inhibitor, potently shifts VEGF-A splicing to the anti-angiogenic isoform. |
| MSC-1186 | pan-SRPK (SRPK1, 2, 3) | In vitro kinase assay | IC50: 2.7 nM (SRPK1), 81 nM (SRPK2), 0.6 nM (SRPK3) | 98 nM (SRPK1), 40 nM (SRPK3) in HEK293T cells | A highly selective, reversible pan-SRPK chemical probe with excellent kinome-wide selectivity. |
| Compound C02 (ZINC02154892) | SRPK1 | In vitro and cellular assays | IC50: 9.51 µM (Jurkat), 29.76 µM (A549), 25.81 µM (K562), 34.53 µM (HeLa) | Not explicitly reported | Identified through in-silico screening, proposed to have a dual mechanism of inhibiting ATP binding and substrate recruitment.[6][7][8][9] |
SRPK1 Signaling Pathway and Experimental Workflow
To provide a better understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the SRPK1 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: SRPK1 Signaling Pathway.
Caption: Experimental Workflow for SRPK1 Inhibitor Evaluation.
Detailed Experimental Protocols
In Vitro SRPK1 Kinase Assay
This protocol is a generalized procedure for determining the in vitro potency (IC50) of SRPK1 inhibitors.
Materials:
-
Recombinant human SRPK1 enzyme
-
SRPK1 substrate (e.g., recombinant SRSF1 protein or a synthetic peptide substrate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
Test inhibitors dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer (for luminescence-based assay)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the SRPK1 enzyme, and the substrate.
-
Add the diluted inhibitor to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or the ATP solution for the ADP-Glo™ assay) to each well. The final ATP concentration should be close to the Km value for ATP if known, to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes) within the linear range of the assay.
-
For radiometric assay:
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For ADP-Glo™ assay:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol. This typically involves a two-step addition of reagents and measurement of luminescence.
-
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability/Proliferation (MTT) Assay
This protocol outlines the use of the MTT assay to assess the effect of SRPK1 inhibitors on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., cancer cell lines with known SRPK1 expression)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a DMSO-only control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Western Blot for Phosphorylated SRSF1
This protocol describes the detection of phosphorylated SRSF1 in cells treated with SRPK1 inhibitors by Western blotting.
Materials:
-
Cells of interest
-
Test inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-SRSF1 (e.g., mAb1H4 which recognizes a phospho-epitope on SR proteins), anti-total-SRSF1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells and treat them with the desired concentrations of the SRPK1 inhibitor for a specific duration. Include a DMSO-only control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SRSF1 overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To confirm equal loading and to determine the total amount of SRSF1, the membrane can be stripped and re-probed with antibodies against total SRSF1 and a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated SRSF1.
Conclusion
The development of SRPK1 inhibitors has provided valuable tools for dissecting the role of this kinase in cellular processes and disease. While early inhibitors like SRPIN340 demonstrated the therapeutic potential of targeting SRPK1, newer compounds such as this compound and SRPKIN-1 offer significantly improved potency and selectivity. The pan-SRPK inhibitor MSC-1186 provides a highly selective tool for studying the combined roles of the SRPK family. The choice of inhibitor will depend on the specific research question, with considerations for potency, selectivity, and mechanism of action (reversible vs. irreversible). The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these and other SRPK1 inhibitors. As research in this area continues, it is anticipated that even more refined and potent inhibitors will emerge, paving the way for potential clinical applications in a range of diseases.
References
- 1. Gene - SRPK1 [maayanlab.cloud]
- 2. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The many faces of SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing - ecancer [ecancer.org]
- 5. Targeting SRPK1 to control VEGF-mediated tumour angiogenesis in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression | Aging [aging-us.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Sphinx31: A Highly Specific Inhibitor of SRPK1 for Targeted Research
For researchers, scientists, and drug development professionals, the precise validation of a small molecule inhibitor's specificity is paramount. This guide provides a comprehensive comparison of Sphinx31, a potent inhibitor of Serine/arginine-protein kinase 1 (SRPK1), against other kinases, supported by experimental data and detailed protocols.
This compound has emerged as a valuable tool for investigating the cellular roles of SRPK1, a key regulator of mRNA splicing. Its high potency and selectivity allow for targeted inhibition, minimizing off-target effects that can confound experimental results. This guide will delve into the quantitative data that substantiates the specificity of this compound, detail the methodologies used to obtain this data, and visualize the relevant biological pathways and experimental workflows.
Kinase Specificity Profile of this compound
The inhibitory activity of this compound against SRPK1 and other kinases has been quantified using various biochemical and biophysical assays. The data consistently demonstrates a high degree of selectivity for SRPK1.
Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. As shown in the table below, this compound exhibits a nanomolar IC50 for SRPK1, while its potency against closely related kinases is significantly lower.[1]
| Kinase | IC50 (nM) | Selectivity vs. SRPK1 |
| SRPK1 | 5.9 | - |
| SRPK2 | ~295 | ~50-fold |
| CLK1 | ~590 | ~100-fold |
Table 1: Inhibitory potency of this compound against SRPK1 and related kinases. The IC50 value for SRPK1 was determined by a radioactive kinase assay.[1] The selectivity for SRPK2 and CLK1 is estimated to be approximately 50-fold and 100-fold less than for SRPK1, respectively.[1]
In a broader screening panel of 50 representative kinases from across the human kinome, this compound, at a concentration of 1 µM, inhibited SRPK1 activity by 96%.[2] Notably, no other kinase in this panel was significantly inhibited, underscoring the remarkable specificity of this compound.[2]
Binding Affinity (ΔTm)
Differential Scanning Fluorimetry (DSF) is a biophysical technique used to assess the binding of a ligand to a protein by measuring the change in the protein's melting temperature (Tm). A significant increase in Tm (ΔTm) upon ligand binding indicates stabilization of the protein and is a strong indicator of interaction. The table below summarizes the thermal shift induced by this compound on a panel of splicing-modulating kinases.
| Kinase | ΔTm (°C) |
| SRPK1 | 12.8 |
| SRPK2 | 6.7 |
| CLK1 | 6.7 |
| CLK4 | 5.7 |
| CLK2, CLK3, DYRK1A, DYRK2, PRPF4B (DYRK5), SRPK3, PIM1, PIM2 | No significant ΔTm shift |
Table 2: Thermal shift (ΔTm) of various kinases upon binding of this compound. The data, obtained through Differential Scanning Fluorimetry, shows a pronounced thermal stabilization of SRPK1 in the presence of this compound, with significantly weaker or no interaction observed with other tested kinases.[2] A larger ΔTm value corresponds to a higher binding affinity. The difference in temperature shift between SRPK1 and SRPK2/CLK1 (6.1°C) and CLK4 (7.1°C) corresponds to an approximate 50-fold and 100-fold difference in binding affinity, respectively.[2]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (Radiolabeled ATP Competition)
This assay quantifies the ability of an inhibitor to compete with ATP for the active site of a kinase.
Principle: The assay measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP into a specific substrate by the kinase. The presence of a competitive inhibitor, such as this compound, reduces the amount of radiolabeled phosphate incorporated into the substrate.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES buffer, MgCl₂, a substrate peptide or protein (e.g., a peptide derived from the SR protein SRSF1), and the purified kinase enzyme (e.g., recombinant human SRPK1).
-
Inhibitor Addition: Add varying concentrations of this compound (or the vehicle control, typically DMSO) to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive inhibition is accurately measured.
-
Incubation: Allow the reaction to proceed for a specific time, ensuring that the reaction is in the linear range of product formation.
-
Termination and Separation: Stop the reaction by adding a quenching solution (e.g., phosphoric acid or EDTA). Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper).
-
Washing: Wash the filter papers extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the radioactivity retained on the filter papers, which corresponds to the amount of phosphorylated substrate, using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Differential Scanning Fluorimetry (DSF)
DSF is used to determine the thermal stability of a protein and assess ligand binding.
Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, leading to an increase in fluorescence. A ligand that binds to and stabilizes the protein will increase its melting temperature (Tm).
Protocol:
-
Sample Preparation: Prepare a solution containing the purified kinase and the fluorescent dye in a suitable buffer.
-
Ligand Addition: Dispense the protein-dye mixture into the wells of a 96- or 384-well PCR plate. Add this compound or a vehicle control to the respective wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal ramp, typically from 25°C to 95°C, with a slow and steady increase in temperature.
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity in each well as the temperature increases.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature to generate a melting curve. The midpoint of the transition in this curve is the melting temperature (Tm). Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with the inhibitor.
Visualizing the SRPK1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: SRPK1 Signaling Pathway in VEGF-A Splicing.
The diagram above illustrates a key signaling pathway involving SRPK1. Upon stimulation by growth factors, activated Akt phosphorylates and activates SRPK1. Active SRPK1 then phosphorylates the splicing factor SRSF1, leading to its translocation into the nucleus. In the nucleus, phosphorylated SRSF1 regulates the alternative splicing of pre-mRNAs, such as that of Vascular Endothelial Growth Factor A (VEGF-A), often promoting the production of pro-angiogenic isoforms. This compound acts as a potent inhibitor of active SRPK1, thereby blocking this cascade.
Caption: Experimental Workflow for Kinase Inhibitor Profiling.
References
Shifting the Balance: A Comparative Guide to Modulating VEGF-A Splicing
For researchers, scientists, and drug development professionals, understanding the nuances of Vascular Endothelial Growth Factor A (VEGF-A) regulation is paramount in the quest for novel therapeutics, particularly in oncology and ophthalmology. The alternative splicing of VEGF-A pre-mRNA, which yields either pro-angiogenic (VEGF-Axxx) or anti-angiogenic (VEGF-Axxxb) isoforms, presents a critical control point for modulating angiogenesis. A shift in the balance of these isoforms is a hallmark of several pathologies.[1][2] This guide provides a comparative overview of alternative methods to modulate VEGF-A splicing, supported by experimental data and detailed protocols.
Comparison of Alternative Methods to Modulate VEGF-A Splicing
The primary strategies to therapeutically modulate VEGF-A splicing involve the use of antisense oligonucleotides, small molecule inhibitors, and engineered splicing factors. Each approach offers distinct advantages and challenges.
Antisense Oligonucleotides (ASOs) / Splice-Switching Oligonucleotides (SSOs)
Antisense oligonucleotides are synthetic nucleic acid analogs that can be designed to bind to specific pre-mRNA sequences, thereby sterically hindering the binding of splicing factors and redirecting the splicing machinery.[3][4] For VEGF-A, SSOs can be targeted to the proximal splice site (PSS) of exon 8a to promote the use of the distal splice site (DSS), leading to an increase in the production of anti-angiogenic VEGF-Axxxb isoforms.[1]
Mechanism of Action: SSOs physically block the recognition of the pro-angiogenic splice site by the spliceosome, forcing it to utilize the alternative, anti-angiogenic splice site.
.
Small Molecule Inhibitors
Small molecules offer a different approach by targeting the activity of key regulators of the splicing process. A prominent target for modulating VEGF-A splicing is the Serine/Arginine-rich Protein Kinase 1 (SRPK1).[2][5] SRPK1 phosphorylates and activates the splicing factor SRSF1, which promotes the selection of the proximal splice site of exon 8, leading to the production of pro-angiogenic VEGF-A isoforms.[6][7] Inhibition of SRPK1 leads to a shift towards the anti-angiogenic isoforms.
Mechanism of Action: Small molecule inhibitors bind to the active site of kinases like SRPK1, preventing the phosphorylation of splicing factors such as SRSF1. This inactivation leads to a change in splice site selection.
| Compound | Target | Cell Line | Concentration | Effect on VEGF-A Splicing | Reference |
| SRPIN340 | SRPK1 | ARPE-19 (retinal pigmented epithelial cells) | 5µM, 10µM | Dose-dependent increase in VEGF165b/Total VEGF ratio. Significant at 5µM and 10µM. | [7] |
| SPHINX31 | SRPK1 | RPE cells | Not specified | Blocks high glucose-induced increase in pro-angiogenic VEGF-A splicing. | [8] |
Engineered Splicing Factors (ESFs)
Engineered splicing factors are fusion proteins designed to modulate the splicing of a specific target pre-mRNA. They typically consist of a sequence-specific RNA-binding domain (e.g., from a Pumilio or zinc finger protein) fused to a splicing effector domain (e.g., a domain from an SR protein or an hnRNP protein).[1] By designing the RNA-binding domain to recognize a specific sequence in the VEGF-A pre-mRNA, it is possible to direct the splicing machinery to either enhance or repress the use of a particular splice site.
Mechanism of Action: ESFs are designed to bind to specific locations on the VEGF-A pre-mRNA and recruit or block the splicing machinery to influence splice site selection.
Quantitative data for the efficacy of ESFs in modulating VEGF-A splicing is less prevalent in the currently available literature compared to ASOs and small molecules.
Signaling Pathways Regulating VEGF-A Splicing
The selection of the proximal versus distal splice site in VEGF-A exon 8 is governed by a complex interplay of signaling pathways that converge on key splicing factors. The two major pathways are the SRPK1/SRSF1 axis, which promotes pro-angiogenic isoforms, and the TGF-β/CLK1/SRSF6 axis, which favors the anti-angiogenic isoforms.
Caption: Signaling pathways regulating VEGF-A alternative splicing.
Experimental Workflows and Protocols
Experimental Workflow: Screening for VEGF-A Splicing Modulators
A common workflow for identifying and validating novel modulators of VEGF-A splicing involves the use of splicing-sensitive fluorescent reporters, followed by validation of hits on the endogenous gene and functional assays.[9][10]
Caption: Workflow for screening and validating VEGF-A splicing modulators.
Detailed Experimental Protocols
1. Quantification of VEGF-A Splice Variants by Real-Time RT-PCR [3][11][12]
This protocol allows for the specific and sensitive quantification of different VEGF-A splice variants.
-
RNA Extraction: Extract total RNA from cells or tissues using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Perform DNase treatment to remove any contaminating genomic DNA.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers.
-
Real-Time PCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for the different VEGF-A isoforms.
-
Primer Design: Design forward and reverse primers that specifically amplify the desired splice variants. For example, to distinguish between VEGF-A165a and VEGF-A165b, a common forward primer in an upstream exon can be used with reverse primers specific to the unique sequences in exon 8a and 8b.
-
Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to determine the relative expression of each isoform, normalized to a housekeeping gene (e.g., β-actin or GAPDH). The ratio of VEGF-Axxxb to VEGF-Axxxa can then be calculated.
-
2. In Vitro Endothelial Cell Migration Assay (Boyden Chamber Assay) [7]
This assay assesses the functional consequences of modulating VEGF-A splicing on the migratory capacity of endothelial cells.
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.
-
Assay Setup:
-
Use a modified Boyden chamber with a porous membrane (e.g., 8 µm pore size).
-
In the lower chamber, add media containing the chemoattractant (e.g., recombinant human VEGF-A165a).
-
In the upper chamber, seed serum-starved HUVECs in media containing the test compound (e.g., a small molecule inhibitor or conditioned media from cells treated with an ASO).
-
-
Incubation: Incubate the chamber for 4-6 hours at 37°C in a humidified incubator.
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis: Compare the number of migrated cells in the presence of the test compound to the control conditions.
3. General Protocol for In Vivo Delivery of Antisense Oligonucleotides [13][14]
This protocol provides a general guideline for the systemic administration of ASOs in animal models.
-
ASO Formulation: Resuspend the lyophilized ASO in a sterile, RNase-free vehicle such as phosphate-buffered saline (PBS) to the desired concentration.
-
Animal Model: Use an appropriate animal model for the disease being studied (e.g., a mouse model of retinal neovascularization or a tumor xenograft model).
-
Administration Route: ASOs can be administered via various routes, including:
-
Intravenous (IV) injection: For systemic delivery.
-
Intraperitoneal (IP) injection: A common route for systemic administration.
-
Subcutaneous (SC) injection: For sustained release.
-
Local administration: (e.g., intravitreal injection for ocular diseases).
-
-
Dosage and Frequency: The optimal dose and frequency of administration will depend on the specific ASO chemistry, target tissue, and animal model, and should be determined empirically. Typical dosages can range from 1 to 50 mg/kg.
-
Sample Collection and Analysis: At the end of the study, collect tissues of interest and analyze the levels of VEGF-A splice variants by RT-qPCR and protein levels by ELISA or Western blotting to assess the in vivo efficacy of the ASO. Functional outcomes (e.g., tumor volume, vessel density) should also be measured.
Conclusion
Modulating the alternative splicing of VEGF-A represents a promising therapeutic strategy for a range of diseases characterized by aberrant angiogenesis. Antisense oligonucleotides, small molecule inhibitors, and engineered splicing factors each offer unique mechanisms to shift the balance from pro-angiogenic to anti-angiogenic isoforms. While small molecules currently have a larger body of quantitative data in the literature, the high specificity of ASOs and the potential for targeted delivery make them a very attractive therapeutic modality. Engineered splicing factors, although in earlier stages of development for this target, hold the promise of highly specific and potent modulation. The choice of modality will ultimately depend on the specific therapeutic application, desired level of specificity, and delivery considerations. Further research, particularly direct head-to-head comparisons of these different approaches in relevant disease models, will be crucial for advancing these innovative therapies into the clinic.
References
- 1. Modulation of VEGF-A Alternative Splicing as a Novel Treatment in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRPK1 inhibition in vivo: modulation of VEGF splicing and potential treatment for multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific reverse transcription-PCR quantification of vascular endothelial growth factor (VEGF) splice variants by LightCycler technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Regulation of alternative VEGF-A mRNA splicing is a therapeutic target for analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularisation in a rat model of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A drug-repositioning screen using splicing-sensitive fluorescent reporters identifies novel modulators of VEGF-A splicing with anti-angiogenic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A drug-repositioning screen using splicing-sensitive fluorescent reporters identifies novel modulators of VEGF-A splicing with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. en.actc-lab.chem.uoa.gr [en.actc-lab.chem.uoa.gr]
- 12. Regulation of Vascular Endothelial Growth Factor (VEGF) Splicing from Pro-angiogenic to Anti-angiogenic Isoforms: A NOVEL THERAPEUTIC STRATEGY FOR ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aumbiotech.com [aumbiotech.com]
- 14. BJNANO - Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment [beilstein-journals.org]
Benchmarking Sphinx31: An In Vivo Efficacy Comparison Against Established Angiogenesis-Modulating Therapies
For Immediate Release
This guide provides a comprehensive in vivo benchmark of Sphinx31, a novel and highly selective inhibitor of Serine/threonine-protein kinase 1 (SRPK1).[1][2] this compound's mechanism of action centers on the modulation of alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A), a critical regulator of angiogenesis.[3][4] By inhibiting SRPK1, this compound prevents the phosphorylation of Serine/Arginine-Rich Splicing Factor 1 (SRSF1), which in turn shifts the splicing of VEGF-A pre-mRNA.[2][4][5] This shift favors the production of the anti-angiogenic isoform, VEGF-A165b, over the pro-angiogenic isoform, VEGF-A165a.[3][4][6]
This unique mechanism presents a promising therapeutic strategy for a range of conditions characterized by pathological angiogenesis, including neovascular eye diseases and peripheral vascular disease. This document summarizes key in vivo experimental data, comparing the efficacy of this compound to established therapeutic agents and vehicle controls in relevant disease models.
I. Mechanism of Action: The SRPK1/VEGF-A Pathway
This compound is an ATP-competitive, type 1 kinase inhibitor with high potency and selectivity for SRPK1 (IC50 of 5.9 nM).[1][2][3] Its primary downstream effect is the alteration of the VEGF-A splice isoform balance, a key driver of angiogenic processes. The pathway is visualized below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells [frontiersin.org]
- 6. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Sphinx31: A Deep Dive into its Off-Target Profile Against Key Kinase Inhibitors
For Immediate Release
In the landscape of targeted therapeutics, the precision of a kinase inhibitor is paramount. An ideal inhibitor potently neutralizes its intended target while leaving the rest of the human kinome untouched, thereby minimizing off-target effects that can lead to toxicity or unexpected pharmacological outcomes. This guide provides a comprehensive analysis of Sphinx31, a potent and selective SRPK1 inhibitor, comparing its off-target profile with established kinase inhibitors: Imatinib, Dasatinib, and Lapatinib. This objective comparison is supported by quantitative experimental data to inform researchers, scientists, and drug development professionals.
Comparative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following table summarizes the dissociation constants (Kd) and IC50 values for this compound and three widely-used kinase inhibitors against their primary targets and a selection of prominent off-targets. The data reveals the distinct selectivity profiles of these compounds, highlighting the exceptional specificity of this compound.
| Inhibitor | Primary Target(s) | Primary Target Potency | Key Off-Targets | Off-Target Potency |
| This compound | SRPK1 | IC50: 5.9 nM [1][2][3] | SRPK2 | ~295 nM (50-fold less potent)[1] |
| CLK1 | ~590 nM (100-fold less potent)[1] | |||
| Negligible activity against a panel of 50 other kinases at 1 µM[4] | >1000 nM | |||
| Imatinib | ABL1 | Kd: 25 nM | KIT | Kd: 81 nM |
| KIT | Kd: 81 nM | PDGFRα | Kd: 150 nM | |
| PDGFRα | Kd: 150 nM | LCK | Kd: 170 nM | |
| ABL2 | Kd: 24 nM | |||
| DDR1 | Kd: 38 nM | |||
| Dasatinib | ABL1 | Kd: <0.3 nM [5] | SRC | Kd: 0.5 nM[5] |
| SRC Family | Kd: <1 nM [5] | KIT | Kd: 5 nM[5] | |
| PDGFRβ | Kd: 28 nM[5] | |||
| EPHA2 | Kd: 30 nM[5] | |||
| Numerous other kinases with Kd < 100 nM[5] | Various | |||
| Lapatinib | EGFR | Kd: 3 nM | ERBB2 (HER2) | Kd: 13 nM |
| ERBB2 (HER2) | Kd: 13 nM | ERBB4 | Kd: 36 nM | |
| STK10 | Kd: 110 nM | |||
| RIPK2 | Kd: 290 nM | |||
| AAK1 | Kd: 360 nM |
Note: Potency values (IC50, Kd) are compiled from various sources and assays; direct comparison should be made with caution. The KINOMEscan platform was a primary source for Kd values.
Experimental Methodologies
The assessment of an inhibitor's off-target profile relies on robust and sensitive experimental techniques. Below are detailed protocols for two key methods used in kinase inhibitor profiling.
KINOMEscan® Competition Binding Assay
This assay provides a quantitative measure of inhibitor binding affinity (Kd) across a large panel of kinases, independent of enzyme activity.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.
Detailed Protocol:
-
Kinase Preparation: A panel of human kinases is expressed, typically as fusions with a DNA tag, in systems like T7 phage display or HEK-293 cells.[6]
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Binding Reaction: The DNA-tagged kinase, the test compound (at various concentrations), and the immobilized ligand are combined in reaction wells and incubated to allow binding to reach equilibrium.[6]
-
Capture & Wash: The beads are washed to remove any unbound kinase or kinase-compound complexes. The kinase that remains bound to the immobilized ligand is captured.
-
Quantification: The amount of captured kinase is determined by quantitative PCR (qPCR) using primers specific for the DNA tag.[6]
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. A dose-response curve is generated by plotting the percentage of kinase captured against the compound concentration, from which the dissociation constant (Kd) is calculated.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF is a biophysical technique used to assess the thermal stabilization of a protein upon ligand binding. It is a rapid and cost-effective method for initial selectivity profiling.
Principle: The stability of a protein against thermal denaturation is measured by monitoring its unfolding process. A fluorescent dye, which binds to exposed hydrophobic regions of the unfolded protein, is used as a probe. When a ligand binds and stabilizes a protein, the melting temperature (Tm) at which 50% of the protein is unfolded increases. The magnitude of this temperature shift (ΔTm) correlates with the binding affinity of the ligand.
Detailed Protocol:
-
Reaction Mixture Preparation: In each well of a 96- or 384-well PCR plate, a solution is prepared containing the purified kinase, a fluorescent dye (e.g., SYPRO Orange), and the appropriate buffer.
-
Compound Addition: The test inhibitor or a DMSO vehicle control is added to the wells.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument. The temperature is gradually increased in a ramp (e.g., from 25°C to 95°C), and fluorescence is measured at each temperature increment.
-
Data Acquisition: As the protein unfolds, the dye binds to the exposed hydrophobic core, causing a sharp increase in fluorescence. A melting curve is generated by plotting fluorescence intensity versus temperature.
-
Data Analysis: The midpoint of the transition in the melting curve is calculated to determine the Tm. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the inhibitor. A larger ΔTm indicates a stronger stabilizing interaction.
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
References
- 1. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. google.com [google.com]
Reproducibility of Sphinx31 Experimental Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental results of Sphinx31, a potent and selective SRPK1 inhibitor, across different laboratories and against alternative compounds. The data presented is compiled from multiple peer-reviewed studies to assess the reproducibility of its effects on key cellular processes.
This compound is a small molecule inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1), a key regulator of mRNA splicing.[1] Its primary mechanism of action involves the inhibition of SRPK1-mediated phosphorylation of SR (serine/arginine-rich) splicing factors, notably SRSF1.[2][3] This intervention modulates the alternative splicing of various genes, most prominently Vascular Endothelial Growth Factor A (VEGF-A), leading to a shift from pro-angiogenic to anti-angiogenic isoforms.[4][5] This guide synthesizes findings on the effects of this compound on VEGF-A splicing, cell proliferation, apoptosis, and cell migration, and compares its performance with other SRPK1 inhibitors.
Comparative Performance of this compound
The primary application of this compound in the reviewed studies is the modulation of VEGF-A splicing. By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1, which in turn alters the selection of splice sites on the VEGF-A pre-mRNA. This consistently leads to a decrease in the pro-angiogenic VEGF-A165a isoform and an increase in the anti-angiogenic VEGF-A165b isoform. This effect has been observed across multiple cell lines and experimental systems, demonstrating a high degree of reproducibility.
This compound is often compared to SRPIN340, another widely studied SRPK1 inhibitor. While both compounds target SRPK1, this compound generally exhibits higher potency and selectivity.[6] Another alternative, DBS1, represents a different class of SRPK1 inhibitor that blocks the protein-protein interaction between SRPK1 and its substrates, rather than competing with ATP.[4][7]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound and its alternatives.
Table 1: Effect of this compound and SRPIN340 on Cell Proliferation and Apoptosis
| Cell Line | Inhibitor | Concentration | Effect on Proliferation | Effect on Apoptosis | Citation |
| GH4C1 (rat pituitary tumor) | This compound | 1 µM | -47.5% | - | [8] |
| GH4C1 (rat pituitary tumor) | SRPIN340 | 1 µM | -31.7% | - | [8] |
| GH4C1 (rat pituitary tumor) | This compound | 10 µM | - | +43.9% | [8] |
| GH4C1 (rat pituitary tumor) | SRPIN340 | 10 µM | - | +40.5% | [8] |
| KKU-213A (cholangiocarcinoma) | This compound | 20 µM | Increased cell death | Increased | [6][9] |
| TFK-1 (cholangiocarcinoma) | This compound | 20 µM | Increased cell death | Increased | [6][9] |
| KKU-213A (cholangiocarcinoma) | SRPIN340 | 20 µM | Increased cell death | Increased | [6][9] |
| TFK-1 (cholangiocarcinoma) | SRPIN340 | 20 µM | Increased cell death | Increased | [6][9] |
| Kasumi-1 (acute myeloid leukemia) | SPHINX | 1-10 µM | Reduced cell viability | Increased | [10] |
| K562 (chronic myeloid leukemia) | SPHINX | 1-10 µM | Less prominent reduction in viability | Less prominent increase | [10] |
Table 2: Effect of this compound and Alternatives on VEGF-A Splicing
| Cell Line | Inhibitor | Concentration | Effect on VEGF-A165a mRNA | Effect on VEGF-A165b Protein | Citation |
| GH4C1 (rat pituitary tumor) | This compound | 10 µM | -55.0% | - | [8] |
| GH4C1 (rat pituitary tumor) | SRPIN340 | 10 µM | -56.3% | - | [8] |
| HDMEC (human dermal microvascular endothelial cells) | This compound | 10 µM | Increase in total VEGF-A | - | [11] |
| HDMEC (human dermal microvascular endothelial cells) | SRPIN340 | 10 µM | Increase in total VEGF-A | - | [11] |
| RPE (retinal pigment epithelial cells) | This compound | Dose-dependent | - | Dose-dependent increase | [3] |
| A375 (melanoma) | DBS1 | 25 µM | - | Significant increase | [4] |
| HeLa (cervical cancer) | DBS1 | Dose-dependent | Shift to VEGF165b isoform | - | [4] |
| Monocytes from PAD patients | This compound | 3 µM | Significant increase | Significant reduction | [5] |
Experimental Methodologies
The following are detailed methodologies for key experiments cited in this guide.
Cell Culture and Treatment with this compound
-
Cell Lines: A variety of human and rodent cell lines have been used, including GH4C1 (rat pituitary tumor), HDMEC (human dermal microvascular endothelial cells), HUVEC (human umbilical vein endothelial cells), KKU-213A and TFK-1 (human cholangiocarcinoma), PC3 (human prostate cancer), and primary monocytes from patients with Peripheral Arterial Disease (PAD).[3][5][6][8][11]
-
Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Inhibitor Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentration.[13] A vehicle control (DMSO alone) is run in parallel in all experiments.
-
Treatment Protocol: Cells are seeded in culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or the vehicle control, and the cells are incubated for a specified period (e.g., 24 to 72 hours) before being harvested for analysis.[14]
VEGF-A Splicing Analysis (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR is performed using primers specific for the VEGF-A165a and VEGF-A165b isoforms. The relative expression of each isoform is normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
Data Analysis: The change in the ratio of VEGF-A165a to VEGF-A165b mRNA is calculated to determine the effect of this compound on splicing.[5]
Western Blotting for Protein Expression and Phosphorylation
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phospho-SRSF1, total SRSF1, VEGF-A165b, Cleaved Caspase-3, β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density.
-
Treatment: After 24 hours, the cells are treated with various concentrations of this compound or vehicle control.
-
MTS Reagent Addition: At the end of the treatment period, MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.[11]
Apoptosis Assay (Annexin V/7-AAD Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound or vehicle control. Both floating and adherent cells are collected.
-
Staining: Cells are washed with PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and 7-AAD are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are considered late apoptotic or necrotic.[6]
In Vivo Mouse Model of Peripheral Vascular Disease
-
Animal Model: Mice with impaired revascularization, such as Sfrp5 knockout mice, are used.[5]
-
Surgical Procedure: Unilateral hindlimb ischemia is induced by ligating the femoral artery.
-
Treatment: The mice are treated with intraperitoneal injections of this compound (e.g., 0.8 mg/kg) or vehicle control at regular intervals.[5]
-
Blood Flow Measurement: Blood flow in the ischemic and non-ischemic limbs is measured at different time points using Laser Speckle Contrast Imaging. The ratio of ischemic to non-ischemic limb blood flow is calculated to assess revascularization.[5][15]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on VEGF-A alternative splicing.
Experimental Workflow for In Vitro Splicing Analysis
Caption: Workflow for analyzing VEGF-A splicing in vitro.
Experimental Workflow for In Vivo Hindlimb Ischemia Model
Caption: Workflow for the in vivo hindlimb ischemia model.
References
- 1. Serine-arginine protein kinases and their targets in viral infection and their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. article.imrpress.com [article.imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SPHINX-Based Combination Therapy as a Potential Novel Treatment Strategy for Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FGF-2 promotes angiogenesis through a SRSF1/SRSF3/SRPK1-dependent axis that controls VEGFR1 splicing in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Splicing Factor Kinase SRPK1 inhibition in Monocyte: A Novel Therapeutic Approach for Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Sphinx31: Comprehensive Guidelines for Safe Handling and Disposal
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Sphinx31, a potent and selective inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1). Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals.
Summary of Physicochemical and Potency Data
The following table summarizes key quantitative data for this compound, facilitating quick reference for experimental planning and safety assessments.
| Property | Value | Source(s) |
| Molecular Weight | 507.51 g/mol | [1] |
| Molecular Formula | C₂₇H₂₄F₃N₅O₂ | [2] |
| CAS Number | 1818389-84-2 | [3] |
| Appearance | Light-pink solid | [4] |
| Purity | >98% | [5] |
| IC₅₀ (SRPK1) | 5.9 nM | |
| EC₅₀ (SRSF1 Phosphorylation) | 360 nM (in PC3 cells) | [6] |
| Solubility | - 10 mM in DMSO- 10 mg/mL in Ethanol- 33 mg/mL in DMF | [6][7] |
| Storage (Solid) | -20°C (long term) or 0-4°C (short term) | [5] |
| Storage (In Solvent) | -80°C (up to 2 years) or -20°C (up to 1 year) | [8] |
Experimental Protocols
Inhibition of SRPK1-Mediated SRSF1 Phosphorylation
This compound acts as a potent inhibitor of SRPK1, which in turn prevents the phosphorylation of Serine/Arginine-Rich Splicing Factor 1 (SRSF1). This action alters the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A), shifting the balance from pro-angiogenic to anti-angiogenic isoforms.[2][1]
Proper Disposal Procedures
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. As a chemical substance with biological activity, it requires careful handling to prevent environmental contamination and potential health risks. The toxicological properties of this compound have not been fully tested.[4]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Solid Waste: Collect unused this compound powder in its original container or a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound (e.g., in DMSO) in a dedicated, sealed, and clearly labeled waste container. Do not mix with other solvent waste unless permitted by your institution's chemical safety guidelines.
-
Contaminated Labware: Dispose of items such as pipette tips, tubes, and flasks that have come into direct contact with this compound as chemical waste. These should be collected in a designated, puncture-proof container.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses when handling this compound waste.[4]
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials. Ensure the storage area is well-ventilated.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name, CAS number (1818389-84-2), and quantity of the waste.
-
-
Emergency Procedures (Spills):
-
In case of a spill, evacuate the immediate area.
-
For dry spills, carefully vacuum or sweep up the material and place it in a sealed container for disposal. Avoid raising dust.[4]
-
For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4]
-
Ventilate the area and decontaminate surfaces with a suitable solvent (e.g., alcohol), collecting all cleaning materials as chemical waste.[4]
-
Report the spill to your EHS department.
-
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. mybiosource.com [mybiosource.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | SRPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for Sphinx31
For researchers, scientists, and drug development professionals working with the potent and selective SRPK1 inhibitor, Sphinx31, a comprehensive understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Immediate Safety and Personal Protective Equipment (PPE)
While comprehensive toxicological data for this compound is not yet fully available, it is crucial to treat this compound as potentially hazardous.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material |
| Body Protection | Laboratory coat | Standard lab coat |
| Eye Protection | Safety glasses | Appropriate safety glasses |
| Respiratory Protection | Fume hood | Handle exclusively in a chemical fume hood |
Operational Protocols: From Receipt to Disposal
A systematic approach to handling this compound, from initial receipt to final disposal, is critical for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. This compound should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), maintain at -20°C.
Handling and Preparation of Solutions
All handling of this compound, including weighing and solution preparation, must be conducted in a designated chemical fume hood to prevent inhalation of any dust or aerosols.[1] Avoid direct contact with skin, eyes, and clothing.[1] In case of accidental contact, follow the first-aid measures outlined below.
| Exposure Route | First-Aid Measure |
| Skin Contact | Wash affected area with soap and water. |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes. |
| Inhalation | Move to fresh air. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
Spill Management
In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, carefully clean the spill. For solid spills, avoid generating dust. For liquid spills, absorb with an inert material. All contaminated materials must be disposed of as hazardous waste.
Disposal
This compound and any contaminated materials should be treated as potentially toxic waste.[1] Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations for hazardous chemical waste.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Disclaimer: This information is intended for guidance and is not a substitute for a comprehensive risk assessment. Always consult your institution's safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
